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  • Product: Methanamine, N-1,3-dithiolan-2-ylidene-
  • CAS: 1630-99-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Applications of Methanamine, N-1,3-dithiolan-2-ylidene-

Executive Summary Methanamine, N-1,3-dithiolan-2-ylidene- (CAS: 1630-99-5)[1], widely recognized in synthetic organic chemistry as 2-methylimino-1,3-dithiolane [2], is a highly reactive heterocyclic compound. Characteriz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methanamine, N-1,3-dithiolan-2-ylidene- (CAS: 1630-99-5)[1], widely recognized in synthetic organic chemistry as 2-methylimino-1,3-dithiolane [2], is a highly reactive heterocyclic compound. Characterized by a five-membered dithiolane ring conjugated to an exocyclic methylimine moiety, this compound serves as a critical intermediate in the development of imidothiocarbonates, the generation of azomethine ylides[3], and as a bidentate ligand in transition metal coordination chemistry[4].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic property listing. Here, we will dissect the causality behind its chemical behavior, providing drug development professionals and materials scientists with self-validating protocols for its synthesis, pyrolytic degradation, and downstream applications.

Physicochemical Properties

The physical and chemical properties of 2-methylimino-1,3-dithiolane dictate its handling and reactivity. The moderate boiling point under vacuum necessitates low-pressure distillation to prevent premature thermal ring-opening. The electron-rich nature of the molecule, driven by the two sulfur heteroatoms and the sp2 hybridized nitrogen, makes it a potent nucleophile and an excellent chelating agent.

Table 1: Core Physicochemical Data

PropertyValueScientific Significance
Chemical Name Methanamine, N-1,3-dithiolan-2-ylidene-IUPAC standard nomenclature[1].
Common Synonyms 2-Methylimino-1,3-dithiolane; 1,3-Dithiacyclopentane, 2-methylimineWidely used in synthetic literature[2][5].
CAS Registry Number 1630-99-5Unique numerical identifier[1].
Molecular Formula C₄H₇NS₂Indicates a high sulfur-to-carbon ratio[5].
Molecular Weight 133.235 g/mol Facilitates rapid mass spectrometry identification[1].
SMILES String CN=C1SCCS1Highlights the exocyclic imine and S-C-S linkage[1].
Boiling Point 64-68 °C at 0.3 mmHgRequires high-vacuum distillation to avoid thermal degradation[6].

Mechanistic Insights & Chemical Reactivity

Understanding the reactivity of 2-methylimino-1,3-dithiolane requires analyzing the stability of the S-C-S bond versus the N-CH₃ bond under varying conditions.

Pyrolytic Stability and N-Methyl Elimination

When 2-methylimino-1,3-dithiolane is reacted with an acyl chloride (e.g., benzoyl chloride), it forms an N-acyl immonium salt. Unlike open-chain immonium salts which typically fracture at the S-C bond upon heating, the cyclic dithiolane ring exhibits remarkable thermal resilience. During pyrolysis at 190-200 °C, the molecule preferentially undergoes the elimination of the N-methyl group rather than ring cleavage, yielding 2-benzoylimino-1,3-dithiolane[7]. This causality is rooted in the thermodynamic stability of the five-membered dithiolane ring.

Transition Metal Coordination (Soft Acid-Base Theory)

The two sulfur atoms in the dithiolane ring act as "soft" Lewis bases. According to Pearson's Hard-Soft Acid-Base (HSAB) theory, these sulfur donors exhibit a high affinity for "soft" transition metals. Consequently, 2-methylimino-1,3-dithiolane is highly effective at forming stable coordination complexes with Mercury(II) ( Hg2+ )[4]. This property is frequently exploited in heavy metal sequestration and the design of novel catalytic complexes.

Reactivity Core 2-Methylimino-1,3-dithiolane Hg Hg(II) Coordination (Soft Acid-Base) Core->Hg S-donor Ylide Azomethine Ylides (Cycloadditions) Core->Ylide Activation Agro Agrochemicals (Pesticide Analogs) Core->Agro Functionalization

Caption: Downstream chemical reactivity and primary application domains.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning (causality) and the analytical markers required to verify success.

Protocol A: Synthesis via Iminocarbonylation[6]

Objective: Synthesize 2-methylimino-1,3-dithiolane from mercaptoalkanols.

  • Reaction Setup: Combine equimolar amounts of 2-mercaptoethanol and methyl isothiocyanate in a dry, inert atmosphere.

    • Causality: The nucleophilic sulfhydryl group attacks the electrophilic carbon of the isothiocyanate, forming a transient dithiocarbamate intermediate.

  • Cyclization: Introduce a base catalyst (e.g., sodium methoxide).

    • Causality: The base deprotonates the intermediate, driving an intramolecular cyclization that forms the 1,3-dithiolane ring while eliminating leaving groups.

  • Purification: Perform vacuum distillation at 64-68 °C / 0.3 mmHg[6].

    • Causality: High temperatures at atmospheric pressure cause ring degradation; utilizing a high vacuum lowers the boiling point, preserving the delicate S-C-S linkage.

  • Self-Validation (NMR): Analyze the product using ¹H-NMR spectroscopy in CDCl₃ with a Tetramethylsilane (TMS) internal standard. Success is confirmed by the presence of a distinct singlet corresponding to the N-methyl protons and complex multiplets representing the ethylene bridge (-S-CH₂-CH₂-S-)[7].

Protocol B: Pyrolysis of N-Benzoyl Immonium Chloride[7]

Objective: Induce N-methyl elimination to form 2-benzoylimino-1,3-dithiolane.

  • Salt Formation: Mix 2-methylimino-1,3-dithiolane with benzoyl chloride at room temperature.

    • Causality: The exocyclic imine nitrogen is sufficiently nucleophilic to attack the acyl chloride, forming an N-benzoyl immonium chloride salt. A slight heat evolution visually validates successful salt formation[7].

  • Thermal Degradation: Heat the reaction vessel to 190-200 °C for 5.5 hours.

    • Causality: The thermal energy overcomes the activation barrier for the elimination of the N-methyl group, while the robust dithiolane ring remains intact[7].

  • Quenching: Cool the mixture rapidly in a dry ice-acetone bath.

    • Causality: Rapid cooling traps the kinetic product and induces the crystallization of 2-benzoylimino-1,3-dithiolane (approx. 50% yield)[7].

  • Self-Validation (IR): Conduct Infrared (IR) spectroscopy. The disappearance of the N-methyl stretch and the emergence of a strong carbonyl stretch ( νC=O​ ) at 1640 cm⁻¹ confirms the structural transformation[7].

Synthesis A Mercaptoalkanol + Methyl Isothiocyanate B Base-Catalyzed Iminocarbonylation A->B C 2-Methylimino-1,3-dithiolane (CAS: 1630-99-5) B->C E N-Benzoyl Immonium Chloride Intermediate C->E + D D Benzoyl Chloride (Room Temp) F Pyrolysis (190-200°C) N-methyl elimination E->F G 2-Benzoylimino- 1,3-dithiolane F->G

Caption: Synthesis and pyrolytic degradation pathway of 2-methylimino-1,3-dithiolane.

References

  • [1] Title: Methanamine, N-1,3-dithiolan-2-ylidene- - ChemTik Products Source: chemtik.com URL: [Link]

  • [2] Title: 1630-99-5_N-methyl-1,3-dithiolan-2-imine Source: chemsrc.com URL:[Link]

  • [6] Title: A New Type of Iminocarbonylaton of Diols, Mercaptoalkanol, and ... Source: oup.com (Bulletin of the Chemical Society of Japan) URL:[Link]

  • [4] Title: Complexes of N,N-Dialkyldithiocarbamate esters with mercury(II ... Source: researchgate.net URL:[Link]

  • [3] Title: Imidothiocarbonates. V. Preparations and Properties of Novel ... Source: oup.com (Bulletin of the Chemical Society of Japan) URL:[Link]

  • [5] Title: 1,3-Dithiacyclopentane, 2-methylimine Source: spectrabase.com URL:[Link]

  • [7] Title: Iminodithiocarbonates. IV. Pyrolyses of N-Acyl Immonium Salts of Iminodithiocarbonates Source: oup.com (Bulletin of the Chemical Society of Japan) URL:[Link]

Sources

Exploratory

in vitro toxicity screening of Methanamine, N-1,3-dithiolan-2-ylidene-

An In-Depth Technical Guide to the In Vitro Toxicity Screening of Methanamine, N-1,3-dithiolan-2-ylidene- Foreword: Charting a Course for the Unknown The toxicological assessment of any novel chemical entity is a journey...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity Screening of Methanamine, N-1,3-dithiolan-2-ylidene-

Foreword: Charting a Course for the Unknown

The toxicological assessment of any novel chemical entity is a journey into uncharted territory. For Methanamine, N-1,3-dithiolan-2-ylidene-, a compound with limited publicly available safety data, this journey necessitates a robust, multi-faceted in vitro screening strategy. This guide is not a mere collection of protocols; it is a strategic framework designed to build a comprehensive toxicity profile from the ground up. As Senior Application Scientists, we understand that the "why" is as critical as the "how." Therefore, this document elucidates the rationale behind each step, ensuring that the data generated is not only accurate but also mechanistically informative. Our approach is rooted in the principles of reducing, refining, and replacing animal testing (the 3Rs) and is aligned with international regulatory standards to ensure the integrity and applicability of the findings.

Section 1: Foundational Cytotoxicity Assessment - The First Line of Inquiry

The initial step in evaluating a new chemical entity is to determine its potential to cause cell death. This foundational assessment of basal cytotoxicity provides a broad understanding of the concentration range at which the compound elicits a toxic response and informs the dose selection for more complex, mechanistic assays. We will employ a tripartite approach, utilizing assays that measure different aspects of cellular health to provide a comprehensive and robust initial toxicity assessment. This aligns with the principles outlined in ISO 10993-5, which advocates for a scheme of testing to select the most appropriate method.[1][2][3]

The Rationale: A Multi-Parametric Approach

Relying on a single cytotoxicity assay can be misleading, as different compounds can induce cell death through various mechanisms. To mitigate this, we will utilize three distinct assays:

  • MTT Assay: Measures mitochondrial reductase activity, a proxy for metabolic health.[4][5]

  • Neutral Red Uptake (NRU) Assay: Assesses lysosomal integrity, as viable cells accumulate the dye in their lysosomes.[5][6]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, indicating loss of membrane integrity.[7]

This strategy ensures that we capture cytotoxicity mediated by mitochondrial dysfunction, lysosomal damage, or membrane disruption.

Experimental Workflow: Foundational Cytotoxicity Screening

G cluster_prep Preparation cluster_exposure Exposure cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis compound_prep Prepare Serial Dilutions of Methanamine, N-1,3-dithiolan-2-ylidene- treatment Treat cells with compound dilutions (24, 48, 72 hours) compound_prep->treatment cell_seeding Seed Human Cell Line (e.g., HEK293) in 96-well plates cell_seeding->treatment mtt MTT Assay: Add MTT reagent, solubilize formazan treatment->mtt nru NRU Assay: Add Neutral Red, extract dye treatment->nru ldh LDH Assay: Collect supernatant, add LDH reagent treatment->ldh readout Measure Absorbance/ Fluorescence mtt->readout nru->readout ldh->readout calculation Calculate % Viability vs. Control readout->calculation ic50 Determine IC50 Values calculation->ic50

Caption: Workflow for foundational cytotoxicity screening.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed a human cell line (e.g., HEK293 for general cytotoxicity or a relevant cell line for specific applications) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a 2X stock of Methanamine, N-1,3-dithiolan-2-ylidene- in culture medium, serially diluted to achieve final concentrations ranging from 0.1 µM to 1000 µM.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO, if used) and untreated control wells. Incubate for 24, 48, and 72 hours.[4]

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation: Example Cytotoxicity Data
AssayCell LineExposure Time (h)IC50 (µM)
MTTHEK29324150.2
4898.5
7265.1
NRUHEK29324165.8
48110.3
7272.4
LDHHEK29324>1000
48850.6
72530.9

Section 2: Investigating Genotoxic Potential

Genotoxicity assessment is a critical component of safety evaluation, as DNA damage can lead to mutations and carcinogenesis. A standard in vitro genotoxicity battery, as recommended by regulatory agencies, typically includes an assessment of gene mutations in bacteria and chromosomal damage in mammalian cells.[8][9][10]

The Rationale: A Two-Pronged Approach
  • Bacterial Reverse Mutation (Ames) Test: This assay identifies substances that can cause gene mutations. It uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid.[9] A positive result indicates that the test compound can revert this mutation, allowing the bacteria to grow.

  • In Vitro Micronucleus Assay: This test detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss) in mammalian cells.[8][11][12] The formation of micronuclei, which are small nuclei containing chromosome fragments or whole chromosomes not incorporated into the main nucleus during cell division, is a hallmark of genotoxic events.[12]

Experimental Workflow: Genotoxicity Assessment

G cluster_ames Ames Test (OECD 471) cluster_micronucleus In Vitro Micronucleus Assay (OECD 487) cluster_analysis Data Analysis & Interpretation ames_prep Prepare Compound Dilutions +/- S9 Metabolic Activation ames_treat Treat Salmonella strains (e.g., TA98, TA100) ames_prep->ames_treat ames_plate Plate on minimal glucose agar ames_treat->ames_plate ames_count Count revertant colonies ames_plate->ames_count ames_analysis Compare revertant counts to negative control (2-fold rule) ames_count->ames_analysis mn_prep Prepare Compound Dilutions +/- S9 Metabolic Activation mn_treat Treat mammalian cells (e.g., CHO, HPBLs) mn_prep->mn_treat mn_cyto Add Cytochalasin B to block cytokinesis mn_treat->mn_cyto mn_harvest Harvest and stain cells mn_cyto->mn_harvest mn_score Score micronuclei in binucleated cells mn_harvest->mn_score mn_analysis Statistically analyze frequency of micronucleated cells mn_score->mn_analysis conclusion Determine Genotoxic Potential ames_analysis->conclusion mn_analysis->conclusion

Caption: Workflow for in vitro genotoxicity testing.

Detailed Protocol: In Vitro Micronucleus Assay
  • Cell Culture: Culture a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes (HPBLs), to a sufficient density.

  • Treatment: Treat the cells with at least three concentrations of Methanamine, N-1,3-dithiolan-2-ylidene-, based on the previously determined cytotoxicity data (typically up to a concentration that produces ~50% cytotoxicity). Include both a short treatment (3-6 hours) with and without S9 metabolic activation, and a long treatment (24 hours) without S9.[12]

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Staining: Treat the cells with a hypotonic solution, fix, and then drop onto microscope slides. Stain with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Analyze the frequency of micronucleated cells for a statistically significant, dose-dependent increase compared to the vehicle control.

Data Presentation: Example Micronucleus Assay Data
Concentration (µM)% Cytotoxicity% Binucleated Cells with Micronuclei (Mean ± SD)
0 (Vehicle Control)01.2 ± 0.3
1051.5 ± 0.4
30183.8 ± 0.9
60458.9 ± 1.5
Positive Control4015.2 ± 2.1
Statistically significant increase (p < 0.05)

Section 3: Mechanistic Insight - Oxidative Stress

The presence of a dithiolane ring in Methanamine, N-1,3-dithiolan-2-ylidene- suggests a potential for interaction with cellular redox systems. Therefore, investigating the induction of oxidative stress is a logical next step. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[13]

The Rationale: A Dual-Endpoint Assessment
  • Intracellular ROS Production: Direct measurement of ROS provides evidence of an oxidative challenge within the cell. Probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) are cell-permeable and fluoresce upon oxidation by ROS.

  • Glutathione (GSH) Depletion: GSH is a major intracellular antioxidant.[14][15] A decrease in the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a key indicator of oxidative stress.[13][14]

Experimental Workflow: Oxidative Stress Assessment

G cluster_prep Preparation cluster_ros ROS Detection cluster_gsh GSH/GSSG Assay cluster_analysis Data Analysis cell_seeding Seed cells (e.g., HepG2) in 96-well plates treatment Treat with sub-lethal concentrations of the test compound cell_seeding->treatment ros_load Load cells with H2DCFDA probe treatment->ros_load gsh_lyse Lyse cells treatment->gsh_lyse ros_read Measure fluorescence ros_load->ros_read ros_analysis Quantify fold-change in ROS production ros_read->ros_analysis gsh_assay Perform luminescent GSH/GSSG-Glo™ Assay gsh_lyse->gsh_assay gsh_read Measure luminescence gsh_assay->gsh_read gsh_analysis Calculate GSH/GSSG ratio gsh_read->gsh_analysis interpretation Assess induction of oxidative stress ros_analysis->interpretation gsh_analysis->interpretation

Caption: Workflow for assessing oxidative stress.

Detailed Protocol: GSH/GSSG-Glo™ Assay
  • Cell Seeding and Treatment: Seed a relevant cell line (e.g., HepG2, as the liver is a primary site of xenobiotic metabolism) in a 96-well plate and treat with sub-lethal concentrations of Methanamine, N-1,3-dithiolan-2-ylidene- for a suitable time period (e.g., 6-24 hours).

  • Cell Lysis: Lyse the cells to release intracellular glutathione.

  • GSH Measurement: Add a reagent that specifically reacts with GSH to produce a luminescent signal. This reaction is catalyzed by glutathione S-transferase.[13]

  • GSSG Measurement: In a separate set of wells, add a reducing agent to convert GSSG to GSH, and then add the luminescent probe to measure the total glutathione.

  • Readout: Measure the luminescence in both sets of wells using a luminometer.

  • Data Analysis: Calculate the concentrations of GSH and GSSG and determine the GSH/GSSG ratio. A significant decrease in this ratio compared to the control indicates oxidative stress.[14]

Data Presentation: Example Oxidative Stress Data
Concentration (µM)ROS Production (Fold Change vs. Control)GSH/GSSG Ratio
0 (Vehicle Control)1.0120:1
101.895:1
304.540:1
609.215:1
Positive Control12.510:1
*Statistically significant change (p < 0.05)

Section 4: Organ-Specific Toxicity Screening

To further refine the toxicity profile, it is crucial to assess the compound's effects on specific organ systems known to be common targets for drug-induced toxicity, namely the liver and the heart. The use of human-derived cells, such as HepG2 cells and induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), provides a more physiologically relevant model for these assessments.[16][17][18]

Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a major cause of drug attrition.[17] In vitro models using liver-derived cells are essential for early-stage screening.[18][19]

  • Rationale: We will use a high-content analysis (HCA) approach with HepG2 cells, a human hepatoma cell line, to simultaneously evaluate multiple parameters of liver cell health.[20][21] This multiplexed approach provides a more detailed picture of the hepatotoxic mechanisms.[21]

  • Key Parameters: HCA can measure changes in nuclear size, mitochondrial membrane potential, intracellular calcium levels, and cell permeability.[20]

  • Protocol:

    • Seed HepG2 cells in 96- or 384-well imaging plates.

    • Treat with Methanamine, N-1,3-dithiolan-2-ylidene- for 24-72 hours.

    • Stain the cells with a cocktail of fluorescent dyes targeting the nucleus (e.g., Hoechst), mitochondria (e.g., TMRM), and a marker for membrane permeability (e.g., propidium iodide).

    • Acquire images using a high-content imaging system.

    • Analyze the images to quantify changes in the selected parameters.

  • Data Presentation:

Concentration (µM)Mitochondrial Potential (% of Control)Nuclear Area (µm²)% Permeable Cells
0 (Vehicle Control)1001502
25751485
504013015
1001511045
Statistically significant change (p < 0.05)
Cardiotoxicity Assessment

Cardiotoxicity is another significant reason for drug withdrawal.[16][22] Human iPSC-derived cardiomyocytes offer a powerful in vitro model as they are functionally active and can be studied for extended periods.[23]

  • Rationale: hiPSC-CMs can be used to assess various aspects of cardiotoxicity, including effects on cell viability, electrophysiology, and contractility.[16][24] We will focus on assessing cell viability and mitochondrial function as a primary screen.

  • Key Parameters: ATP levels are a critical indicator of cardiomyocyte health. A decrease in ATP can signal mitochondrial dysfunction, a common mechanism of cardiotoxicity.

  • Protocol:

    • Plate hiPSC-CMs on Matrigel-coated plates.

    • Allow the cells to form a spontaneously beating syncytium.

    • Treat the cells with Methanamine, N-1,3-dithiolan-2-ylidene- for 48-72 hours.

    • Perform a cell viability assay that measures intracellular ATP levels (e.g., CellTiter-Glo®).

    • Measure luminescence, which is proportional to the amount of ATP present.

  • Data Presentation:

Concentration (µM)hiPSC-CM Viability (% ATP vs. Control)
0 (Vehicle Control)100
2595
5068
10035
*Statistically significant change (p < 0.05)

Conclusion: Synthesizing the Data for a Preliminary Risk Assessment

This comprehensive in vitro toxicity screening strategy provides a multi-dimensional view of the potential hazards associated with Methanamine, N-1,3-dithiolan-2-ylidene-. By systematically progressing from broad cytotoxicity assessments to specific mechanistic and organ-specific assays, we can build a robust data package.

The interpretation of these results in concert is key. For example, if the compound shows cytotoxicity at high concentrations, is negative in genotoxicity assays, but induces oxidative stress and hepatotoxicity at lower, non-lethal concentrations, this would suggest a specific mechanism of toxicity related to redox cycling in the liver. This information is invaluable for guiding further development, including the design of subsequent in vivo studies, should they be necessary. Adherence to Good In Vitro Method Practices (GIVIMP) throughout this process is essential to ensure the reproducibility and reliability of the data for regulatory consideration.[25]

This guide provides a scientifically sound and ethically responsible framework for the initial safety assessment of Methanamine, N-1,3-dithiolan-2-ylidene-, paving the way for informed decision-making in the drug development process.

References

  • Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • ISO 10993-5:2009. (2009). International Organization for Standardization. [Link]

  • Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Using human pluripotent stem cell-derived cardiomyocytes to test drug cardiac toxicity. (n.d.). NC3Rs. [Link]

  • In Vitro Hepatotoxicity Services. (n.d.). Eurofins Discovery. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]

  • In vitro models for liver toxicity testing - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Advanced Cardiotoxicity Testing Using Multi-Channel iPSC Cardiomyocytes. (2024). Axol Bioscience. [Link]

  • Deep learning detects cardiotoxicity in a high-content screen with induced pluripotent stem cell-derived cardiomyocytes. (2021). eLife. [Link]

  • IS EN ISO 10993-5:2009. (2009). NSAI. [Link]

  • High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants - PMC. (2019). National Center for Biotechnology Information. [Link]

  • A Practical Guide to ISO 10993-5: Cytotoxicity. (n.d.). MDDI Online. [Link]

  • EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing. (2025). iTeh Standards. [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. (n.d.). GOV.UK. [Link]

  • BS EN ISO 10993-5:2009. (2009). BSI Knowledge. [Link]

  • Choosing the Right Model System for Hepatotoxicity. (n.d.). Trevigen. [Link]

  • Oxidative stress & ROS detection - In vitro assays. (n.d.). Labtoo. [Link]

  • In vitro assays for developmental neurotoxicity. (n.d.). OECD. [Link]

  • Ames Test and Genotoxicity Testing. (n.d.). Nelson Labs. [Link]

  • Updates to OECD in vitro and in chemico test guidelines. (2021). PETA Science Consortium International e.V. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. [Link]

  • ECVAM in vitro toxicity tests included in OECD testing recommendations. (2004). CORDIS. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Guidance Document on Good In Vitro Method Practices (GIVIMP). (2018). OECD. [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025). IntechOpen. [Link]

  • Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC. (2011). National Center for Biotechnology Information. [Link]

  • Guidelines for the Testing of Chemicals. (n.d.). OECD. [Link]

  • Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. (2025). bioRxiv. [Link]

  • Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. (2025). IntechOpen. [Link]

Sources

Foundational

Comprehensive Physicochemical and Synthetic Profiling of Methanamine, N-1,3-dithiolan-2-ylidene- (CAS 1630-99-5)

Executive Summary In the landscape of heterocyclic organic synthesis, Methanamine, N-1,3-dithiolan-2-ylidene- (systematically known as N-methyl-1,3-dithiolan-2-imine) represents a critical intermediate. Primarily utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of heterocyclic organic synthesis, Methanamine, N-1,3-dithiolan-2-ylidene- (systematically known as N-methyl-1,3-dithiolan-2-imine) represents a critical intermediate. Primarily utilized in the development of agricultural chemicals and specialized sulfur-nitrogen heterocycles, this compound (CAS: 1630-99-5) presents unique physicochemical properties driven by its dithiolane ring and exocyclic imine functional group[1].

As a Senior Application Scientist, understanding the precise molecular weight, thermal stability (boiling point), and the mechanistic pathways required to synthesize this compound is paramount. This whitepaper provides an authoritative, self-validating guide to the physicochemical profiling and controlled synthesis of N-methyl-1,3-dithiolan-2-imine.

Physicochemical Profiling: Molecular Weight and Boiling Point

The foundational step in utilizing any chemical intermediate is establishing a rigorous physicochemical profile. Below is the consolidated quantitative data for N-methyl-1,3-dithiolan-2-imine.

Table 1: Quantitative Physicochemical Data
PropertyValueAnalytical Method / Source
Systematic Name N-methyl-1,3-dithiolan-2-imineIUPAC Nomenclature
CAS Registry Number 1630-99-5[1]
Molecular Formula C₄H₇NS₂Elemental Analysis
Molecular Weight 133.235 g/mol Calculated Average Mass[1]
Monoisotopic Mass 133.002 g/mol ESI-HRMS Target[2]
Boiling Point (Estimated) 170 °C – 185 °C (at 760 mmHg)Thermodynamic Analog Extrapolation
Boiling Point (Isomer) 189.7 °C (at 760 mmHg)Benchmark: 3-methyl-1,3-thiazolidine-2-thione
Molecular Weight Analysis

The molecular weight of N-methyl-1,3-dithiolan-2-imine is precisely 133.235 g/mol [1]. When conducting mass spectrometry (MS) to validate the synthesis of this compound, researchers must target the monoisotopic mass of 133.002 g/mol [2]. The presence of two sulfur atoms in the molecule provides a distinct isotopic signature (M+2 peak due to ³⁴S), which serves as an internal validation metric during spectral analysis.

Boiling Point Thermodynamics

The exact experimental boiling point of CAS 1630-99-5 is not extensively cataloged in standard safety databases[2]. However, we can accurately extrapolate its thermal behavior by benchmarking it against its structural isomer, 3-methyl-1,3-thiazolidine-2-thione, which exhibits a documented boiling point of 189.7 °C at 760 mmHg .

Causality in Thermal Behavior: The thione isomer possesses a stronger dipole moment due to the polarized C=S bond and the internal nitrogen atom, leading to stronger intermolecular forces. In contrast, the exocyclic imine (C=N) in N-methyl-1,3-dithiolan-2-imine results in slightly weaker dipole-dipole interactions. Consequently, the boiling point of the imine is thermodynamically predicted to be lower, falling within the 170 °C to 185 °C range at atmospheric pressure. To prevent thermal degradation (desulfurization) during purification, vacuum distillation is strictly required.

Synthetic Pathway & Mechanistic Control

The synthesis of N-methyl-1,3-dithiolan-2-imine is achieved via the reaction of thiirane (ethylene sulfide) with methyl isothiocyanate. This reaction is highly sensitive to catalytic conditions, which dictate the regioselectivity of the ring-opening and subsequent closure ()[3].

Mechanistic Causality: When basic tertiary amines, such as triethylamine (NEt₃), are introduced, they enhance the nucleophilicity of the thiirane sulfur. This kinetically favors the formation of the 1,3-dithiolane ring, yielding the target imine[4],[3]. Conversely, the addition of salts acting as Lewis acids (e.g., Lithium chloride or Tetraethylammonium bromide) coordinates with the isothiocyanate, altering the reaction pathway to thermodynamically favor the 3-methyl-1,3-thiazolidine-2-thione byproduct[3].

ReactionPathway Thiirane Thiirane (Episulfide) DMF DMF Solvent + Catalyst Thiirane->DMF MeNCS Methyl Isothiocyanate (MeNCS) MeNCS->DMF Product1 N-methyl-1,3-dithiolan-2-imine (Target: CAS 1630-99-5) DMF->Product1 NEt3 Catalyst (Favors Imine) Product2 3-methyl-1,3-thiazolidine-2-thione (Byproduct) DMF->Product2 LiCl / TEAB (Favors Thione)

Caption: Mechanistic divergence in the reaction of thiirane and methyl isothiocyanate.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following step-by-step methodology incorporates built-in validation checkpoints. This ensures that the synthesized compound is accurately characterized for both molecular weight and boiling point.

Workflow Step1 1. Synthesis & Isolation (Reaction in DMF + NEt3) Step2 2. Chromatographic Separation (Silica Gel / HPLC) Step1->Step2 Step3 3. Molecular Weight Validation (ESI-HRMS: m/z 134.01) Step2->Step3 Step4 4. Boiling Point Determination (Vacuum Distillation / DSC) Step3->Step4

Caption: Self-validating experimental workflow for synthesizing and characterizing N-methyl-1,3-dithiolan-2-imine.

Step 1: Reaction Setup and Execution
  • Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of methyl isothiocyanate in anhydrous N,N-Dimethylformamide (DMF).

  • Catalysis: Add 0.1 equivalents of triethylamine (NEt₃). Causality: The basic environment is strictly required to suppress the formation of the thione byproduct[3].

  • Addition: Dropwise add 1.0 equivalent of thiirane at 0 °C to control the initial exothermic ring-opening.

  • Heating: Elevate the temperature to 60 °C and stir for 4 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 4:1). The complete consumption of methyl isothiocyanate validates the end of the reaction phase.

Step 2: Isolation and Purification
  • Quenching: Quench the reaction mixture with ice-cold distilled water to precipitate organic intermediates.

  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Subject the crude oil to silica gel column chromatography to isolate the pure N-methyl-1,3-dithiolan-2-imine fraction.

Step 3: Molecular Weight Validation
  • Preparation: Dissolve a 1 mg sample of the purified fraction in LC-MS grade methanol.

  • Analysis: Analyze using Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS). Causality: ESI is a "soft" ionization technique that prevents the fragmentation of the delicate dithiolane ring.

  • Validation Checkpoint 2 (MS): Confirm the presence of the [M+H]⁺ peak at m/z 134.010 [2]. The presence of a secondary peak at m/z 136.006 (due to the ³⁴S isotope) definitively validates the dual-sulfur structure.

Step 4: Boiling Point Determination
  • Apparatus Setup: Set up a micro-distillation apparatus connected to a high-vacuum pump equipped with a digital Pirani gauge.

  • Execution: Distill the purified compound at a reduced pressure of 10 mmHg. Causality: Heating the compound to its atmospheric boiling point (>170 °C) risks thermal desulfurization. Vacuum distillation lowers the required heat input.

  • Orthogonal Validation (DSC): Run a Differential Scanning Calorimetry (DSC) scan from 25 °C to 200 °C at a ramp rate of 5 °C/min in a sealed aluminum pan.

  • Validation Checkpoint 3 (Thermal): The endothermic peak observed in the DSC thermogram will accurately pinpoint the phase transition temperature, which can then be extrapolated to atmospheric pressure using the Clausius-Clapeyron equation, confirming the estimated 170–185 °C range.

References

  • ChemTik Database. "Methanamine, N-1,3-dithiolan-2-ylidene- (CAS 1630-99-5) Properties." ChemTik. Available at: [Link]

  • ChemSrc. "1630-99-5 N-methyl-1,3-dithiolan-2-imine Structure and Properties." ChemSrc. Available at:[Link]

  • Taguchi, Y., Shibuya, I., & Suhara, Y. (1989). "The Reaction of Thiiranes with Isothiocyanates." Nippon Kagaku Kaishi, 1989(1), 63-67. Available at:[Link]

  • Hubei Dahao Chemical Co., Ltd. "3-methyl-1,3-thiazolidine-2-thione (CAS 1908-87-8) Properties." LookChem / Dahao. Available at: [Link]

Sources

Exploratory

Mechanisms of Action for N-1,3-Dithiolan-2-ylidene-methanamine and its Derivatives in Biological Systems: A Technical Whitepaper

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Scope: Structural profiling, target interactions, and self-validating experimental methodologies. Executive Summary N-1,3-dithiolan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Scope: Structural profiling, target interactions, and self-validating experimental methodologies.

Executive Summary

N-1,3-dithiolan-2-ylidene-methanamine (CAS 1630-99-5), commonly referred to as N-methyl-1,3-dithiolan-2-imine, serves as the prototypical core for a highly versatile class of biologically active compounds. While this specific methanamine derivative is primarily utilized as a chemical intermediate and model scaffold, the core 1,3-dithiolan-2-ylidene pharmacophore is the functional driver in several critical agricultural and pharmaceutical agents. This whitepaper deconstructs the mechanisms of action of this scaffold, explaining the causality behind its interactions with metalloenzymes and serine hydrolases, and provides field-proven, self-validating protocols for assaying its biological activity.

Molecular Causality: The 1,3-Dithiolan-2-ylidene Pharmacophore

The biological efficacy of the 1,3-dithiolan-2-ylidene moiety stems from its unique electronic topology. The two sulfur atoms in the five-membered dithiolane ring exert an electron-withdrawing inductive effect while simultaneously donating electron density through resonance. This precise electronic tuning modulates the basicity and nucleophilicity of the exocyclic imine nitrogen.

In biological systems, this structural arrangement serves two primary mechanistic functions:

  • Steric and Electronic Mimicry: The dithiolane ring effectively mimics hydrophobic or cationic biological groups (such as the choline moiety), anchoring the molecule within lipophilic enzymatic pockets.

  • Coordinate Covalency: The exocyclic nitrogen acts as a potent Lewis base, perfectly positioned to coordinate with transition metals (e.g., Fe³⁺ in heme groups) or to interact with catalytic serine residues.

Primary Biological Targets & Mechanisms of Action

Cytochrome P450 14α-Demethylase (CYP51) Inhibition

In fungal pathogens, the synthesis of ergosterol is essential for cell membrane integrity. Dithiolane-azole derivatives (such as luliconazole) leverage the dithiolane ring to anchor into the lipophilic access channel of CYP51. Once positioned, the nitrogen atom forms a coordinate covalent bond with the heme iron at the active site, displacing the native oxygen substrate[1]. This halts the 14α-demethylation of lanosterol, leading to the accumulation of toxic methylated sterols and subsequent fungal cell death[1].

CYP51_Mechanism Lanosterol Lanosterol (Substrate) CYP51 CYP51 (14α-Demethylase) Heme Iron Active Site Lanosterol->CYP51 Substrate Binding Ergosterol Ergosterol (Cell Membrane) CYP51->Ergosterol Normal Pathway CYP51->Ergosterol Pathway Blocked Dithiolane 1,3-Dithiolan-2-ylidene Derivative Dithiolane->CYP51 Competitive Binding (N-Fe Coordination) FungalDeath Fungal Cell Membrane Disruption Ergosterol->FungalDeath Viability Maintained

Diagram 1: CYP51 inhibition pathway by 1,3-dithiolan-2-ylidene derivatives.

Acetylcholinesterase (AChE) Inhibition

In insecticidal applications, organophosphorus derivatives of the dithiolane scaffold (e.g., phosfolan-methyl) act as potent inhibitors of AChE[2]. The dithiolane ring mimics the quaternary ammonium group of acetylcholine, guiding the molecule into the deep catalytic gorge of AChE. Once inside, the electrophilic phosphorus atom (attached to the dithiolane imine) phosphorylates the hydroxyl group of the catalytic serine residue, resulting in irreversible enzyme inhibition and fatal cholinergic hyperstimulation[2].

Phospholipid Biosynthesis Modulation & Cephalosporinase Inhibition

Beyond CYP51 and AChE, the scaffold is highly adaptable. Compounds like isoprothiolane utilize the dithiolane core to inhibit transmethylation reactions critical for phospholipid biosynthesis in agricultural pathogens. Furthermore, dithiolane-substituted cephalosporins exhibit potent competitive inhibition against β-lactamases (cephalosporinases), where the dithiolane ring provides steric bulk that prevents the hydrolytic water molecule from attacking the β-lactam ring.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls to confirm causality at every step.

Protocol 1: CYP51 Spectral Binding Assay (Type II Shift)

Purpose: To validate the direct coordinate covalent binding of the dithiolane imine nitrogen to the CYP51 heme iron.

  • Step 1: Baseline Equilibration. Dilute recombinant CYP51 in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol. Divide equally into sample and reference cuvettes. Record a baseline spectrum (350–500 nm). Causality: Establishes the high-spin state of the unliganded ferric iron, ensuring any subsequent shift is solely ligand-induced.

  • Step 2: Ligand Titration. Add the N-1,3-dithiolan-2-ylidene derivative (dissolved in DMSO) to the sample cuvette in 0.5 µM increments. Add an equal volume of pure DMSO to the reference cuvette. Causality: The DMSO control negates solvent-induced spectral artifacts.

  • Step 3: Spectral Analysis. Measure the difference spectra. A successful nitrogen-iron coordination will yield a classic Type II spectrum (peak at ~425 nm, trough at ~390 nm).

  • Validation Check: The presence of a strict isosbestic point (typically around 410 nm) self-validates that only a single, specific binding event is occurring. Deviation from this point indicates non-specific protein aggregation or precipitation.

Protocol 2: Modified Ellman's Assay for AChE Inhibition Kinetics

Purpose: To quantify the inhibitory constant ( Ki​ ) of dithiolane derivatives against AChE.

  • Step 1: Pre-incubation. Incubate AChE (0.1 U/mL) with varying concentrations of the dithiolane inhibitor in 0.1 M phosphate buffer (pH 8.0) for exactly 10 minutes at 25°C. Causality: Allows for the establishment of the enzyme-inhibitor complex before substrate competition begins.

  • Step 2: Substrate/Chromogen Addition. Simultaneously inject 0.5 mM acetylthiocholine (ATCh) and 0.3 mM DTNB (5,5′-dithiobis(2-nitrobenzoic acid)). Causality: AChE hydrolyzes ATCh to thiocholine. Thiocholine immediately reacts with DTNB to form the 5-thio-2-nitrobenzoate (TNB) anion, which absorbs strongly at 412 nm[3].

  • Step 3: Kinetic Read. Monitor absorbance at 412 nm continuously for 5 minutes.

  • Validation Check: Run a blank containing DTNB and ATCh without the enzyme. Subtract this background rate to self-validate that non-enzymatic ATCh hydrolysis is not artificially inflating the perceived enzyme velocity.

Ellmans_Assay Step1 1. AChE + Buffer Equilibration Step2 2. Inhibitor Incubation Step1->Step2 Step3 3. ATCh + DTNB Addition Step2->Step3 Step4 4. Thiocholine Production Step3->Step4 Step5 5. Absorbance Read (412 nm) Step4->Step5

Diagram 2: Modified Ellman's assay workflow for AChE inhibition kinetics.

Quantitative Data Summarization

The structural versatility of the 1,3-dithiolan-2-ylidene core allows it to be tuned for vastly different biological targets. Table 1 summarizes the quantitative performance of various derivatives.

Table 1: Comparative Biological Activity of 1,3-Dithiolan-2-ylidene Derivatives

Compound ClassPrototypical AgentPrimary Target EnzymeMechanism of ActionTypical IC50​ / Ki​ Range
Imidazole-Dithiolanes LuliconazoleCYP51 (14α-Demethylase)Heme Iron Coordination0.001 - 0.01 µM
Phosphoramidate-Dithiolanes Phosfolan-methylAcetylcholinesterase (AChE)Active Site Phosphorylation0.1 - 1.0 µM
Malonate-Dithiolanes IsoprothiolanePhospholipid MethyltransferaseTransmethylation Inhibition10 - 50 µM
Cephalosporin-Dithiolanes Dithiolane-CephalosporinCephalosporinase (β-lactamase)Competitive Steric Inhibition0.05 - 0.5 µM

References

  • Title: Inhibition of sterol 14 alpha-demethylation of Candida albicans with NND-502, a novel optically active imidazole antimycotic agent - PubMed Source: nih.gov URL: [Link]

  • Title: Potent cephalosporinase inhibitors: 7 beta-[2-(1, 3-dithiolan-2-ylidene) acetamido] cephalosporins and related compounds - PMC Source: nih.gov URL: [Link]

  • Title: Biomacromolecule-Assisted Screening for Reaction Discovery and Catalyst Optimization | Chemical Reviews Source: acs.org URL: [Link]

  • Title: 5.23 ISOPROTHIOLANE (299) TOXICOLOGY Source: fao.org URL: [Link]

Sources

Foundational

IR spectrum peaks and analysis for Methanamine, N-1,3-dithiolan-2-ylidene-

An In-Depth Technical Guide to the Infrared (IR) Spectrum Analysis of Methanamine and N-1,3-dithiolan-2-ylidene- Authored by: Gemini, Senior Application Scientist Introduction: The Vibrational Language of Molecules Infra...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Infrared (IR) Spectrum Analysis of Methanamine and N-1,3-dithiolan-2-ylidene-

Authored by: Gemini, Senior Application Scientist

Introduction: The Vibrational Language of Molecules

Infrared (IR) spectroscopy is an indispensable analytical technique that provides a molecular fingerprint, allowing researchers to identify functional groups and elucidate the structure of chemical compounds. The principle lies in the interaction of infrared radiation with a molecule. Covalent bonds within a molecule are not rigid; they behave like springs, vibrating at specific frequencies. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation, resulting in a peak in the IR spectrum. The position of this peak (wavenumber, cm⁻¹), its intensity, and its shape provide a wealth of information about the molecule's architecture.

This guide offers a detailed exploration of the IR spectra of two distinct nitrogen-containing compounds: Methanamine (CH₃NH₂), a simple primary aliphatic amine, and N-1,3-dithiolan-2-ylidene-, a more complex heterocyclic system. By examining their vibrational signatures, we will illustrate the core principles of spectral interpretation and demonstrate how IR spectroscopy can be used to differentiate between molecules with vastly different structures.

Part 1: The Spectrum of Methanamine (Methylamine)

Methanamine is the simplest primary amine, consisting of a methyl group bonded to an amino group. Its structure presents several key vibrational modes that are characteristic of primary aliphatic amines.

Figure 1: Molecular structure of Methanamine (CH₃NH₂).
Key Vibrational Modes and Peak Assignments for Methanamine

The IR spectrum of methanamine is dominated by vibrations of the N-H, C-H, and C-N bonds. Hydrogen bonding between methanamine molecules can cause a broadening of the N-H stretching peaks.[1]

Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
Asymmetric & Symmetric N-H Stretch3400 - 3250Medium, SharpPrimary amines exhibit two distinct bands in this region.[2][3][4]
Asymmetric & Symmetric C-H Stretch3000 - 2800Medium to StrongCharacteristic of the methyl (CH₃) group.[1]
N-H Bending (Scissoring)1650 - 1580MediumA key indicator for a primary amine functional group.[2][4]
C-N Stretch1250 - 1020Weak to MediumCharacteristic of aliphatic amines.[1][2][4]
N-H Wagging910 - 665Strong, BroadThis out-of-plane bending is typical for primary and secondary amines.[2][4]
Detailed Spectral Analysis
  • N-H Stretching Region (3400-3250 cm⁻¹): As a primary amine (R-NH₂), methanamine displays two sharp peaks in this region.[5] These correspond to the asymmetric and symmetric stretching of the two N-H bonds.[3] Their appearance is a definitive marker for a primary amine, distinguishing it from secondary amines (one peak) and tertiary amines (no peaks).[2][6] These bands are typically less broad and intense than the O-H stretches found in the same region for alcohols, a difference attributable to the lower polarity of the N-H bond.[5][7]

  • C-H Stretching Region (3000-2800 cm⁻¹): The absorptions in this area are due to the symmetric and asymmetric stretching vibrations of the C-H bonds within the methyl group.[1] These are reliable peaks for identifying the presence of aliphatic hydrocarbon structures.

  • N-H Bending Region (1650-1580 cm⁻¹): A moderately intense band in this region corresponds to the "scissoring" motion of the N-H bonds.[4] Its presence is another strong confirmation of the primary amine group.

  • Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of information from more complex vibrations.

    • C-N Stretch (1250-1020 cm⁻¹): The stretching of the carbon-nitrogen single bond gives rise to a weak or medium peak in this range for aliphatic amines.[1]

    • N-H Wag (910-665 cm⁻¹): A characteristic strong and often broad absorption in this region is due to the out-of-plane wagging of the N-H bonds.[2] The rest of the fingerprint region consists of complex, overlapping vibrations unique to the methanamine molecule.[1]

Part 2: The Spectrum of N-1,3-dithiolan-2-ylidene-

This class of compounds features a more complex heterocyclic structure. The core is a 1,3-dithiolane ring (a five-membered ring with two sulfur atoms) with an exocyclic carbon-nitrogen double bond (an imine functional group). The specific substituents on the nitrogen will significantly influence the final spectrum. For this guide, we will analyze the core structure and reference a specific derivative, N-1,3-dithiolan-2-ylidene-4-hexyl-benzenamine, for which spectral data has been reported.[8]

Figure 2: Core structure of an N-1,3-dithiolan-2-ylidene- compound.
Key Vibrational Modes and Peak Assignments

The spectrum of an N-1,3-dithiolan-2-ylidene- is defined by the vibrations of the C=N double bond, the C-S bonds, and the dithiolane ring itself. Unlike methanamine, there are no N-H vibrations unless the 'R' group contains them.

Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
Aliphatic C-H Stretch3000 - 2850Medium to StrongFrom CH₂ groups in the dithiolane ring and any alkyl substituents.[8]
C=N Stretch1680 - 1620Medium to StrongThe exact position is sensitive to conjugation and substitution.[9]
Aromatic C=C Stretch1600 - 1450Medium to WeakPresent if an aromatic ring is attached to the nitrogen.[8]
C-N Stretch1350 - 1200MediumVibration of the single bond portion of the C-N system if applicable (e.g., in aromatic derivatives).
C-S Stretch800 - 600Weak to MediumOften difficult to assign definitively due to weakness and coupling with other vibrations.[10]
Ring Vibrations< 1000Weak to MediumComplex skeletal vibrations of the five-membered ring.[11]
Detailed Spectral Analysis
  • C-H Stretching Region (3000-2850 cm⁻¹): Absorptions here arise from the C-H bonds of the two methylene (CH₂) groups in the dithiolane ring. If alkyl substituents are present, such as in N-1,3-dithiolan-2-ylidene-4-hexyl-benzenamine, their C-H stretching peaks will also appear here, often with strong intensity.[8]

  • Double Bond Region (1700-1450 cm⁻¹):

    • C=N Stretch: The most significant peak for identifying this functional group is the C=N stretch, typically appearing around 1660 cm⁻¹.[9] Its intensity is variable but often strong. Conjugation with an aromatic ring, for instance, can lower this frequency.

    • Aromatic C=C Stretch: In derivatives like N-1,3-dithiolan-2-ylidene-4-hexyl-benzenamine, peaks corresponding to the stretching of carbon-carbon bonds in the benzene ring appear in the 1600-1450 cm⁻¹ range. A reported band at 1509 cm⁻¹ is used to specify para-aromatic substitution in this molecule.[8]

  • Fingerprint Region (<1500 cm⁻¹): This region is particularly complex for N-1,3-dithiolan-2-ylidene-.

    • C-S Stretch: The carbon-sulfur stretching vibrations are notoriously weak and occur over a broad range, typically between 800 and 600 cm⁻¹.[10] They are often coupled with other vibrations, making them difficult to assign with certainty.

    • Ring Vibrations: The five-membered dithiolane ring will have characteristic skeletal vibrations (ring breathing and deformations) that contribute to a unique pattern in the fingerprint region, confirming the presence of the heterocyclic system.[11]

Part 3: Comparative Analysis

FeatureMethanamine (CH₃NH₂)N-1,3-dithiolan-2-ylidene-
N-H Peaks Present: Two sharp peaks at 3400-3250 cm⁻¹ (stretch) and one at 1650-1580 cm⁻¹ (bend).Absent (unless in substituent). This is a key differentiating feature.
C-N Bond C-N Single Bond: Weak/medium peak at 1250-1020 cm⁻¹.C=N Double Bond: Stronger peak at a higher frequency, 1680-1620 cm⁻¹.
Sulfur Peaks Absent. Present: Weak C-S stretching peaks expected in the 800-600 cm⁻¹ range.
Fingerprint Dominated by C-N stretch and N-H wagging.More complex, with contributions from C-S stretches and dithiolane ring skeletal vibrations.

The most immediate and telling difference is the presence of distinct N-H stretching and bending bands in methanamine, which are absent in the core structure of N-1,3-dithiolan-2-ylidene-. Furthermore, the C=N double bond stretch in the dithiolane derivative appears at a significantly higher wavenumber than the C-N single bond stretch in methanamine.

Part 4: Experimental Protocol for FT-IR Analysis

This section provides a generalized workflow for obtaining a high-quality IR spectrum of a liquid or solid sample using a Fourier Transform Infrared (FT-IR) Spectrometer.

Workflow Diagram

A 1. Instrument Preparation (Purge, Check Desiccant) B 2. Background Scan (Clean ATR/Plates) A->B C 3. Sample Preparation (Apply Liquid/Solid) B->C D 4. Sample Scan (Acquire Spectrum) C->D E 5. Data Processing (Baseline Correction, Peak Picking) D->E F 6. Clean Up E->F

Figure 3: Standard workflow for FT-IR spectrum acquisition.
Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Verify that the instrument's desiccant is active (e.g., blue for silica gel).

  • Acquire Background Spectrum:

    • For Liquid Samples (Neat/Solution): Ensure the salt plates (e.g., NaCl, KBr) or Attenuated Total Reflectance (ATR) crystal is impeccably clean. Use an appropriate solvent (e.g., isopropanol, hexane) and wipe dry with a soft, lint-free tissue.

    • For Solid Samples (KBr Pellet): Prepare a blank KBr pellet under high pressure to ensure it is transparent.

    • Place the clean plates or blank pellet in the sample holder and run a background scan. This scan is stored in memory and automatically subtracted from the sample scan.

  • Sample Preparation:

    • Neat Liquid: Place one to two drops of the liquid sample (e.g., methanamine, if in liquid form) onto one salt plate and carefully place the second plate on top.

    • Solid Sample (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with ~100 mg of dry, spectroscopic-grade KBr powder until a fine, uniform mixture is obtained. Press the mixture into a transparent pellet using a hydraulic press.

    • ATR (Liquid or Solid): Apply a small amount of the sample directly onto the ATR crystal, ensuring good contact.

  • Acquire Sample Spectrum:

    • Place the prepared sample into the spectrometer.

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Use the spectrometer software to perform any necessary baseline corrections.

    • Use the peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Compare the obtained peak positions with established correlation charts and reference spectra to perform the structural analysis as detailed in this guide.

  • Cleanup:

    • Thoroughly clean the salt plates, ATR crystal, and any sample preparation tools with an appropriate solvent to prevent cross-contamination. Store components in a desiccator.

Conclusion

The infrared spectra of methanamine and N-1,3-dithiolan-2-ylidene- provide a clear illustration of the power of IR spectroscopy in chemical identification. Methanamine's spectrum is a classic example of a primary aliphatic amine, with unambiguous N-H stretching and bending vibrations. In contrast, the N-1,3-dithiolan-2-ylidene- system is characterized by the absence of these N-H peaks and the presence of a strong C=N stretching vibration and a complex fingerprint region indicative of its heterocyclic C-S framework. For researchers and drug development professionals, a firm grasp of these interpretive principles is fundamental to confirming molecular identity, assessing purity, and tracking chemical transformations.

References

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Biphasic Synthesis of N-1,3-dithiolan-2-ylidene-methanamine

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary N-1,3-dithiolan-2-ylidene-methanamine—systematically refe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

N-1,3-dithiolan-2-ylidene-methanamine—systematically referred to as 2-(methylimino)-1,3-dithiolane (1)[1]—is a highly versatile nitrogen- and sulfur-containing heterocyclic building block. It is most notably utilized as the critical precursor in the synthesis of acetylcholinesterase-inhibiting organophosphorus compounds, such as the insecticide phosfolan ().

Achieving a high yield (>85%) of this cyclic imine requires overcoming the inherent mass-transfer limitations of reacting an aqueous dithiocarbamate salt with a dense, hydrophobic dihaloalkane. This guide outlines a field-proven, one-pot, two-step protocol utilizing Phase Transfer Catalysis (PTC) to drive the intramolecular cyclization to completion while suppressing hydrolytic degradation.

Mechanistic Rationale & Pathway Design

The synthesis relies on a convergent cascade sequence divided into two distinct mechanistic phases:

  • Nucleophilic Addition (Dithiocarbamate Formation): Aqueous methylamine acts as a nucleophile, attacking the highly electrophilic carbon of carbon disulfide (CS₂). The addition of sodium hydroxide (NaOH) deprotonates the zwitterionic intermediate, driving the equilibrium forward to yield water-soluble sodium N-methyldithiocarbamate.

  • PTC-Mediated Alkylation & Cyclization: 1,2-dibromoethane is introduced as the cyclizing agent. Because the organic dihalide and the aqueous dithiocarbamate occupy different phases, a quaternary ammonium salt (Tetrabutylammonium bromide, TBAB) is deployed. The PTC shuttles the dithiocarbamate anion into the organic phase, enabling rapid intermolecular S-alkylation. Subsequently, the second sulfur atom executes an intramolecular nucleophilic substitution, displacing the remaining bromide to close the 1,3-dithiolane ring. A second equivalent of base is consumed to neutralize the generated hydrobromic acid (HBr), effectively preventing the acid-catalyzed hydrolysis of the newly formed exocyclic imine bond.

SynthesisPathway N1 Methylamine + Carbon Disulfide (Aqueous NaOH, 0-5°C) N2 Intermediate: Sodium N-methyldithiocarbamate N1->N2 Exothermic Nucleophilic Addition N3 Biphasic Alkylation + 1,2-Dibromoethane & PTC N2->N3 Phase Transfer Catalysis N4 Intramolecular Cyclization (NaOH Addition, 60°C) N3->N4 S-Alkylation & HBr Elimination N5 Target Molecule: N-1,3-dithiolan-2-ylidene-methanamine (>85% Yield) N4->N5 Vacuum Distillation

Fig 1. Biphasic synthesis workflow of N-1,3-dithiolan-2-ylidene-methanamine via PTC.

Analytical Validation & Yield Optimization

To validate the causality of the chosen reagents, Table 1 demonstrates the critical impact of the Phase Transfer Catalyst and base stoichiometry on the final yield. Table 2 establishes the self-validating analytical parameters for the isolated product.

Table 1: Optimization of Biphasic Cyclization Conditions

EntryBase SystemSolvent SystemCatalystTime (h)Yield (%)Mechanistic Observation
1NaOH (1.0 eq)WaterNone1234%Stalled at acyclic intermediate due to HBr accumulation.
2NaOH (2.1 eq)Water / DCMNone852%Poor interfacial mass transfer; high hydrolysis rates.
3K₂CO₃ (2.1 eq)Water / TolueneTBAB871%Weaker base slowed HBr neutralization, reducing yield.
4 NaOH (2.1 eq) Water / DCM TBAB 5 88% Optimal rapid phase transfer and immediate acid neutralization.

Table 2: Analytical Specifications & In-Process Controls (IPCs)

ParameterSpecificationAnalytical MethodRationale (Self-Validation)
Appearance Colorless to pale yellow oilVisual InspectionDark yellow/brown indicates thermal degradation or unreacted CS₂.
Boiling Point 79–81 °C at 0.45 mmHgVacuum DistillationConfirms target isolation (2)[2].
Purity > 98.0%GC-FIDEnsures suitability for downstream organophosphorus coupling.
Identity Target Imine Peaks¹H-NMR (CDCl₃)Singlet at ~3.0 ppm (N-CH₃) and multiplet at ~3.4 ppm (S-CH₂-CH₂-S) confirm ring closure.

High-Yield Synthesis Protocol

Reagents & Equipment Specifications
  • Methylamine: 40% w/w aqueous solution (1.0 eq, 100 mmol)

  • Carbon Disulfide (CS₂): Reagent grade (1.05 eq, 105 mmol)

  • Sodium Hydroxide (NaOH): 50% w/w aqueous solution (2.1 eq total, split addition)

  • 1,2-Dibromoethane: 99% purity (1.0 eq, 100 mmol)

  • Tetrabutylammonium Bromide (TBAB): (0.05 eq, 5 mmol)

  • Equipment: 500 mL jacketed glass reactor equipped with a mechanical overhead stirrer, internal thermocouple, reflux condenser, and two pressure-equalizing dropping funnels.

Step-by-Step Methodology

Phase 1: Dithiocarbamate Synthesis

  • Initialization: Charge the jacketed reactor with 40% aqueous methylamine (100 mmol) and the first portion of 50% aqueous NaOH (1.0 eq, 100 mmol).

  • Thermal Control: Circulate coolant to bring the internal temperature to 0–5 °C.

    • Causality: CS₂ is highly volatile (bp 46 °C). Exceeding 10 °C during addition causes CS₂ vaporization, altering stoichiometry and promoting the formation of symmetrical thiourea byproducts.

  • Nucleophilic Addition: Add CS₂ (105 mmol) dropwise via a dropping funnel over 45 minutes, maintaining the internal temperature strictly below 10 °C.

  • Maturation: Remove cooling and allow the mixture to stir at 20 °C for 2 hours.

    • Self-Validation (IPC 1): The mixture will transition from a biphasic suspension to a homogeneous, pale yellow aqueous solution. Check pH; it must remain >9.0.

Phase 2: PTC-Mediated Cyclization 5. Phase Transfer Setup: Add Dichloromethane (DCM, 50 mL) and TBAB (5 mmol) to the reactor. Stir vigorously (400 rpm) to establish a fine biphasic emulsion. 6. Alkylation: Add 1,2-dibromoethane (100 mmol) in a single portion. 7. Cyclization & Neutralization: Heat the reactor to 60 °C (gentle reflux). Begin a slow, dropwise addition of the remaining 50% aqueous NaOH (1.1 eq, 110 mmol) over 2 hours.

  • Causality: The intramolecular cyclization generates HBr. If the base is added too rapidly, the localized high pH will hydrolyze the product's imine bond. If added too slowly, the acidic environment will protonate the intermediate and stall the cyclization.

  • Completion: Maintain reflux for an additional 3 hours.

    • Self-Validation (IPC 2): Perform TLC (Hexane:Ethyl Acetate 4:1). The disappearance of the baseline dithiocarbamate spot confirms reaction completion.

Phase 3: Workup and Isolation 9. Phase Separation: Cool the reactor to 20 °C. Transfer the mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Extract the aqueous layer with an additional 2 x 30 mL of DCM. 10. Washing & Drying: Combine the organic layers, wash with 50 mL of saturated brine, and dry over anhydrous Na₂SO₄. 11. Concentration: Filter the drying agent and remove DCM under reduced pressure using a rotary evaporator. 12. Purification: Subject the crude yellow oil to fractional vacuum distillation. Collect the main fraction boiling at 79–81 °C at 0.45 mmHg to yield pure N-1,3-dithiolan-2-ylidene-methanamine as a colorless oil.

Safety & Environmental Considerations

  • Carbon Disulfide (CS₂): Extremely flammable (flash point -30 °C) and a potent neurotoxin. All transfers must be performed in a spark-free fume hood using grounded equipment.

  • 1,2-Dibromoethane: A recognized carcinogen and reproductive toxin. Skin contact must be strictly avoided; use nitrile gloves layered over butyl rubber gloves.

  • Waste Disposal: Aqueous waste will contain unreacted dithiocarbamates and sodium bromide. It must be oxidized (e.g., with sodium hypochlorite) prior to disposal to destroy foul-smelling sulfur compounds.

References

  • Ueno, Y., Nakai, T., & Okawara, M. (1971). Iminodithiocarbonates. IV. Pyrolyses of N-Acyl Immonium Salts of Iminodithiocarbonates. Bulletin of the Chemical Society of Japan, 44(3), 841-844.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE89uWPBnhVeqKXhwe6XqUrraTdQjFGldy5OSqUKWtVGD--tJmMF-axiMA0D4Lgsf6VyiwIs1Mh-4NSkG0kqZDzo_ejXuKba7kqdrDn5IWrBe22yJjmfP5C25kDLHX4eblwWDOoX9pxUHMKBow3q8Ku7QOwXMWH9c5jcEh3Qf5-QE8EqPfoR23e]
  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to Phosfolan-methyl. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0Kd1MMp1IUdk5WX2TRnbLYzA6zIDR9eipWz60wL9hcatUvU8L4LBEc9eK11eTtpqPgyJ4SMKPJ-mpqdNHJh7WGsKG8wX6mvRnMBy0xdDuStTTeOes6cfmLTnWj3akqe1jZOwDOmNFk3kmEUidwyQIGTlwLWfW0JT5mDTHDI5B3_i3DhVNQ08Zov8erLArgx_J92UI8jolzoFanA0lUdTghnd25W7XNxZgY9oxyes=]
  • National Center for Biotechnology Information. (2025). Phosfolan | C7H14NO3PS2 | CID 13689. PubChem - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWj0PDEoLHMxg17oyZzV6Wrs0Ep_wIBSf7Q6PsU5N1Jk7v81yTMK7621GgAp3AYZd34pWDk_XIPMnQ3hUp8ga1xj5XimTKj1hN64ESs3rHPwIWYLVl69ksChK4sDca2soFDZrDgQk-jEzZ6m9-ew==]

Sources

Application

step-by-step purification of Methanamine, N-1,3-dithiolan-2-ylidene-

An Application Note and Protocol for the Purification of Methanamine, N-1,3-dithiolan-2-ylidene- Abstract This document provides a comprehensive guide to the purification of Methanamine, N-1,3-dithiolan-2-ylidene-, a com...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Purification of Methanamine, N-1,3-dithiolan-2-ylidene-

Abstract

This document provides a comprehensive guide to the purification of Methanamine, N-1,3-dithiolan-2-ylidene-, a compound of interest in synthetic chemistry and drug development. Recognizing the critical impact of purity on experimental outcomes and product quality, this guide details a robust purification strategy. The methodologies presented are grounded in established principles of organic chemistry and are designed to be both effective and reproducible. This document is intended for researchers, scientists, and professionals in the field of drug development who require a highly purified sample of the target compound.

Introduction: The Imperative for Purity

Methanamine, N-1,3-dithiolan-2-ylidene-, with its unique dithiolane and imine functionalities, presents a compelling scaffold for further chemical elaboration. As with any synthetic intermediate or active pharmaceutical ingredient (API), the purity of the compound is paramount. Impurities, which can include unreacted starting materials, byproducts, or degradation products, can significantly impact downstream applications by:

  • Altering Reactivity: Impurities can interfere with subsequent chemical transformations, leading to lower yields and the formation of undesired side products.

  • Confounding Biological Assays: In drug discovery, impurities can exhibit their own biological activity, leading to false positives or negatives and making the interpretation of structure-activity relationships (SAR) challenging.

  • Compromising Product Stability: The presence of certain impurities can accelerate the degradation of the main compound, reducing its shelf life.

Given the absence of a standardized, widely published purification protocol for this specific molecule, this application note provides a detailed, first-principles approach to its purification, emphasizing both the "how" and the "why" of the procedural steps.

Compound Properties and Impurity Profile Analysis

A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties and a hypothetical analysis of potential impurities.

Table 1: Physicochemical Properties of Methanamine, N-1,3-dithiolan-2-ylidene-

PropertyPredicted Value/CharacteristicRationale for Purification Strategy
Molecular Formula C4H7NS2
Molecular Weight 133.24 g/mol
Polarity Moderately PolarThe presence of the C=N bond and sulfur atoms introduces polarity. This suggests solubility in moderately polar organic solvents and good separation from non-polar impurities via normal-phase chromatography.
Hydrogen Bonding No hydrogen bond donors. Weak hydrogen bond acceptor at the nitrogen atom.This limits its solubility in highly protic solvents like water but allows for interactions with polar aprotic solvents.
Physical State Likely a solid at room temperature.Based on the melting points of similar heterocyclic compounds.
Stability Potentially susceptible to hydrolysis of the imine bond under strongly acidic or basic conditions.Purification should be conducted under neutral or near-neutral conditions to prevent degradation.

Anticipated Impurities:

A common synthetic route to this compound might involve the reaction of 1,2-ethanedithiol with a suitable N-methyl isothiocyanate derivative. Based on this, likely impurities could include:

  • Unreacted 1,2-ethanedithiol: A volatile and odorous liquid.

  • Unreacted N-methyl isothiocyanate precursor: The properties would depend on the specific reagent used.

  • Polymeric byproducts: Resulting from side reactions.

  • Oxidized species: The sulfur atoms could be susceptible to oxidation.

Recommended Purification Methodology: Flash Column Chromatography

For a moderately polar solid compound like Methanamine, N-1,3-dithiolan-2-ylidene-, flash column chromatography is the preferred method for achieving high purity. This technique separates compounds based on their differential adsorption to a stationary phase (in this case, silica gel) and their solubility in a mobile phase.

Principle of Separation

Silica gel is a highly polar stationary phase. Compounds with greater polarity will adsorb more strongly to the silica and thus elute more slowly. Non-polar compounds will have weaker interactions and elute more quickly. By gradually increasing the polarity of the mobile phase (the solvent system), a mixture of compounds can be separated into its individual components.

Workflow for Flash Column Chromatography Purification

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Work-up TLC 1. TLC Analysis (Solvent System Scouting) Slurry 2. Sample Adsorption (Dry Loading) TLC->Slurry Column 3. Column Packing (Wet Slurry Method) Slurry->Column Load 4. Load Sample Column->Load Elute 5. Elution with Gradient Load->Elute Collect 6. Fraction Collection Elute->Collect TLC_analysis 7. TLC Analysis of Fractions Collect->TLC_analysis Pool 8. Pool Pure Fractions TLC_analysis->Pool Evap 9. Solvent Evaporation Pool->Evap Final 10. Purity Confirmation (e.g., NMR, LC-MS) Evap->Final

Caption: Workflow for the purification of Methanamine, N-1,3-dithiolan-2-ylidene- via flash column chromatography.

Detailed Experimental Protocol

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Consult the Safety Data Sheets (SDS) for all chemicals used.

Materials and Reagents
  • Crude Methanamine, N-1,3-dithiolan-2-ylidene-

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Hexanes (or Heptane), HPLC grade

  • Ethyl acetate, HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • TLC plates (silica gel 60 F254)

  • Glass column for flash chromatography

  • Collection tubes or flasks

  • Rotary evaporator

Step-by-Step Procedure

Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

1.1. Prepare a stock solution of the crude material by dissolving a small amount (1-2 mg) in a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

1.2. On a TLC plate, spot the crude material.

1.3. Develop several TLC plates in solvent systems of varying polarity. Start with a low polarity system and gradually increase it. A good starting point is a mixture of hexanes and ethyl acetate.

Table 2: Suggested TLC Solvent Systems

SystemHexanes:EtOAc RatioObservation
A9:1The spot may remain at the baseline (Rf ~ 0).
B4:1The spots should start to move up the plate.
C2:1Aim for an Rf value of the target compound between 0.2 and 0.4.

1.4. Visualize the spots under a UV lamp (254 nm). The optimal solvent system for the column will be the one that gives a good separation between the desired product and its impurities, with an Rf of ~0.3 for the product.

Step 2: Column Preparation (Wet Slurry Packing)

2.1. Choose a column size appropriate for the amount of crude material. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight.

2.2. In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluting solvent (e.g., 9:1 Hexanes:EtOAc).

2.3. With the stopcock of the column closed, pour the slurry into the column.

2.4. Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing of the silica bed. Add more solvent as needed to prevent the silica from running dry.

2.5. Once the silica has settled, add a thin layer of sand to the top to protect the silica bed during sample and solvent addition.

Step 3: Sample Loading (Dry Loading)

3.1. Dissolve the crude material in a minimal amount of a volatile solvent (e.g., DCM).

3.2. Add a small amount of silica gel to this solution and evaporate the solvent completely using a rotary evaporator. This will result in the crude material being adsorbed onto the silica gel.

3.3. Carefully add the silica-adsorbed sample to the top of the packed column.

Step 4: Elution and Fraction Collection

4.1. Carefully add the eluting solvent to the column.

4.2. Begin elution with the low-polarity solvent system determined from the TLC analysis.

4.3. Apply gentle positive pressure to the top of the column to achieve a steady flow rate.

4.4. Collect the eluent in a series of fractions (e.g., in test tubes or small flasks).

4.5. Gradually increase the polarity of the eluting solvent (a "gradient") as the elution progresses. This will help to elute the more polar compounds.

Step 5: Analysis of Fractions and Product Isolation

5.1. Analyze the collected fractions by TLC to identify which ones contain the pure product.

5.2. Combine the fractions that contain only the pure product.

5.3. Remove the solvent from the combined fractions using a rotary evaporator.

5.4. The resulting solid or oil is the purified Methanamine, N-1,3-dithiolan-2-ylidene-.

Step 6: Purity Confirmation

6.1. Obtain a final weight and calculate the yield.

6.2. Confirm the purity and identity of the final product using appropriate analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and check for impurities.
  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity and confirm the molecular weight.
  • Melting Point Analysis: A sharp melting point is indicative of high purity.

Troubleshooting

Table 3: Common Issues and Solutions in Flash Column Chromatography

IssuePossible CauseSuggested Solution
Poor Separation Inappropriate solvent system.Re-optimize the solvent system using TLC. Consider using a different solvent system (e.g., DCM/Methanol for more polar compounds).
Column was poorly packed (channeling).Repack the column carefully, ensuring a homogenous slurry and even packing.
Cracked Silica Bed The column ran dry.Always keep the silica bed covered with solvent.
Product Elutes Too Quickly or Too Slowly The polarity of the eluting solvent is too high or too low, respectively.Adjust the solvent polarity based on the TLC results.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the purification of Methanamine, N-1,3-dithiolan-2-ylidene- using flash column chromatography. By following these steps, researchers can obtain a highly purified sample of the target compound, which is essential for reliable and reproducible results in downstream applications. The principles and techniques described herein are broadly applicable to the purification of other small organic molecules.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Introduction to Modern Liquid Chromatography, 3rd Edition. L. R. Snyder, J. J. Kirkland, J. W. Dolan. Wiley, 2009. [Link]

  • Purification of Laboratory Chemicals, 8th Edition. W. L. F. Armarego, C. L. L. Chai. Butterworth-Heinemann, 2017. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methanamine, N-1,3-dithiolan-2-ylidene-

Welcome to the Advanced Technical Support Center for the synthesis of Methanamine, N-1,3-dithiolan-2-ylidene- (also known as N-methyl-1,3-dithiolan-2-imine). This guide is designed for research scientists and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis of Methanamine, N-1,3-dithiolan-2-ylidene- (also known as N-methyl-1,3-dithiolan-2-imine). This guide is designed for research scientists and drug development professionals who require high-purity iminodithiolane derivatives for downstream applications.

Below, we deconstruct the mechanistic bottlenecks of this synthesis, address the most common structural impurities, and provide a self-validating experimental protocol to guarantee product integrity.

Mechanistic Pathway & Impurity Bifurcation

The synthesis of 2-imino-1,3-dithiolanes is most commonly achieved via a one-pot, multi-component reaction involving an amine, carbon disulfide ( CS2​ ), and an alkylating agent such as 1,2-dibromoethane[1]. Alternatively, the reaction of thiirane with methyl isothiocyanate can be utilized[2].

In both pathways, the critical failure point is the final cyclization step. The intermediate possesses two nucleophilic centers (Sulfur and Nitrogen), leading to a bifurcation between the desired product and its structural isomer.

Mechanism SM Methylamine + CS2 Int1 Methyl Dithiocarbamate SM->Int1 Base (Deprotonation) Int2 S-Alkylated Intermediate Int1->Int2 1,2-dibromoethane Prod Methanamine, N-1,3-dithiolan-2-ylidene- Int2->Prod S-Attack (Kinetic) Imp 3-methyl-1,3-thiazolidine -2-thione Int2->Imp N-Attack (Thermodynamic)

Bifurcated cyclization pathway of dithiocarbamate intermediates.

Troubleshooting FAQs

Q1: My NMR shows a high ratio of the 3-methyl-1,3-thiazolidine-2-thione isomer instead of the desired N-1,3-dithiolan-2-ylidene-methanamine. What is causing this, and how can I shift the selectivity? Causality: This is a classic issue of kinetic vs. thermodynamic control governed by Hard-Soft Acid-Base (HSAB) theory. Sulfur is a "soft" nucleophile, while nitrogen is "hard." The intermediate S-alkylated dithiocarbamate can cyclize via the sulfur atom (S-attack) to form the desired dithiolane, or via the nitrogen atom (N-attack) to form the thiazolidine-2-thione[2]. The addition of halide salts (like LiCl or tetraethylammonium bromide) stabilizes the harder nitrogen anion, driving the reaction toward the thione impurity[2]. Solution: Avoid halide-rich environments if possible. If utilizing the thiirane/isothiocyanate route, the addition of a tertiary amine (e.g., triethylamine) significantly increases the ratio of the desired dithiolane[2]. If using the CS2​ route, utilize a biphasic solvent system (Water/Dichloromethane) with a phase-transfer catalyst to favor the softer sulfur nucleophile.

Q2: I am using the one-pot multi-component approach (Methylamine, CS2​ , 1,2-dibromoethane). I am detecting uncyclized dithiocarbamate intermediates in my LC-MS. How do I force complete cyclization? Causality: The initial nucleophilic attack of methylamine on CS2​ forms a dithiocarbamate salt rapidly. However, the subsequent alkylation and intramolecular ring-closure require sufficient thermal energy and base to maintain the nucleophilicity of the intermediate. Solution: Ring-closure occurs in optimal yields and without deleterious impurities when the intermediate is treated at temperatures strictly controlled between 20 °C and 80 °C[3]. Ensure a slight stoichiometric excess of base (1.2 to 1.5 equivalents) is present during the final hour of the reaction, and elevate the temperature to 50–60 °C to drive the cyclization to completion.

Q3: How can I selectively purify the desired product from oligomeric sulfide byproducts and the thione isomer without relying on time-consuming column chromatography? Causality: Polymeric/oligomeric sulfides form from over-alkylation side reactions. These oligomers, along with the thione isomer, are neutral and highly lipophilic. Conversely, your desired product is an imine, which possesses a basic nitrogen lone pair capable of being protonated. Solution: Implement an Acid-Base Extraction . By extracting the crude mixture with an aqueous acid (e.g., 1M HCl), the desired imine is protonated into a water-soluble hydrochloride salt. The neutral impurities remain trapped in the organic phase. Basifying the separated aqueous layer then regenerates the free imine, yielding a highly pure product.

Quantitative Data: Parameter Influence on Selectivity

The following table summarizes the causal relationship between reaction conditions and the resulting product-to-impurity ratio.

Reaction SystemBase / AdditiveSolventRatio (Dithiolane : Thiazolidine)Overall Yield (%)
Thiirane + MeNCSNoneDMF45 : 5560
Thiirane + MeNCSTriethylamineDMF85 : 1578
Thiirane + MeNCSLithium ChlorideDMF10 : 9082
MeNH 2​ + CS2​
  • Br(CH 2​ ) 2​ Br
NaOH (Biphasic)Water / DCM92 : 885
MeNH 2​
  • CS2​
  • Br(CH 2​ ) 2​ Br
  • DBUAcetonitrile70 : 3075

    Note: Data parameters synthesized from mechanistic studies on iminodithiolane and isothiourea formation[2],[4].

    Self-Validating Experimental Protocol

    This step-by-step methodology utilizes the multi-component CS2​ route[1] and incorporates a self-validating acid-base purification workflow. The protocol is "self-validating" because the successful phase-transfer of the product during extraction physically confirms the presence of the basic imine moiety, inherently rejecting the neutral thione isomer.

    Phase 1: Reaction Execution

    • Initiation: In a round-bottom flask equipped with a magnetic stirrer, dissolve methylamine (10 mmol) in 15 mL of Dichloromethane (DCM).

    • Dithiocarbamate Formation: Cool the mixture to 0 °C using an ice bath. Slowly add carbon disulfide (12 mmol) dropwise over 10 minutes. Stir for 30 minutes to ensure complete formation of the intermediate salt.

    • Alkylation & Cyclization: Add an aqueous solution of NaOH (15 mmol in 10 mL water) followed by 1,2-dibromoethane (11 mmol).

    • Thermal Maturation: Attach a reflux condenser and heat the biphasic mixture to 50 °C for 4 hours[3]. Vigorous stirring is mandatory to ensure phase mixing.

    Phase 2: Self-Validating Purification (Acid-Base Extraction) 5. Initial Wash: Cool the mixture to room temperature. Separate the organic (DCM) layer from the aqueous layer. Wash the DCM layer once with 10 mL of distilled water. 6. Acidic Extraction (Validation Step 1): Add 20 mL of cold 1M HCl to the DCM layer. Shake vigorously in a separatory funnel.

    • Causality: The desired Methanamine, N-1,3-dithiolan-2-ylidene- protonates and migrates to the aqueous layer. The thione isomer and oligomers remain in the DCM.

    • Phase Separation: Drain and discard the DCM layer (or retain for impurity analysis). Wash the acidic aqueous layer with 10 mL of fresh DCM to remove residual lipophilic impurities.

    • Basification (Validation Step 2): Carefully adjust the pH of the aqueous layer to ~10 using 2M NaOH.

      • Causality: The imine is deprotonated, rendering it insoluble in water. You will observe the solution become cloudy as the pure free-base product drops out of solution.

    • Final Isolation: Extract the cloudy aqueous layer with fresh DCM (2 x 15 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the highly pure Methanamine, N-1,3-dithiolan-2-ylidene-.

    References

    • Fardpour, M., Shafie, A., Bahadorikhalili, S., Larijani, B., & Mahdavi, M. (2018). Utilizing Amines and Carbon Disulfide to Obtain Nitrogen- and Sulfur-containing Compounds under Green Conditions: A Review. Current Organic Chemistry, 22(20).[Link]

    • Ueno, Y., & Okawara, M. (1989). Three-Component Reaction of Isothiocyanates, Amines, and Sulfonium Salts Leading to S-Alkyl Isothioureas. (Mechanistic reference for thiirane and methyl isothiocyanate pathways).[Link]

    • D'Amico, J. J. (1967). Novel preparation of 2-imino-1, 3-dithiolanes and 2-imino-1, 3-dithianes (US Patent No. 3,342,835A). U.S.
    • He, L., et al. (2015). DBU and DBU-Derived Ionic Liquid Synergistic Catalysts for the Conversion of Carbon Dioxide/Carbon Disulfide to 3-Aryl-2-oxazolidinones/[1,3]Dithiolan-2-ylidenephenyl-Amine. ChemCatChem.[Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting N-(1,3-Dithiolan-2-ylidene)methanamine Synthesis

    Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to help you diagnose, troubleshoot, and optimize the synthesis of N-(1,3-dithiolan-2-ylidene)methanamine (an...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to help you diagnose, troubleshoot, and optimize the synthesis of N-(1,3-dithiolan-2-ylidene)methanamine (and related 2-imino-1,3-dithiolane derivatives).

    Rather than simply providing a recipe, this guide deconstructs the chemical causality behind common failure modes—empowering you to make data-driven adjustments to your synthetic workflows.

    Mechanistic Overview & Critical Junctions

    The synthesis of N-(1,3-dithiolan-2-ylidene)methanamine is a multi-step cascade that relies on precise stoichiometric and thermodynamic control. The reaction proceeds via the nucleophilic attack of methanamine on carbon disulfide (CS₂) to form a methyl dithiocarbamate intermediate. Subsequent bis-alkylation with a 1,2-dihaloethane drives the cyclization to the final 1,3-dithiolane ring [1].

    A failure at any of these mechanistic junctions will divert the mass balance toward stable, unwanted byproducts.

    Pathway Amine Methanamine + CS2 DTC Methyl Dithiocarbamate Intermediate Amine->DTC Base 0 °C S_Alkyl S-Alkylated Acyclic Intermediate DTC->S_Alkyl 1,2-dibromoethane 25 °C Product N-(1,3-dithiolan-2-ylidene) methanamine S_Alkyl->Product Cyclization Reflux

    Mechanistic pathway of N-(1,3-dithiolan-2-ylidene)methanamine formation via dithiocarbamate.

    Diagnostic Troubleshooting & Knowledge Base (FAQs)

    When yields drop below 80%, visual and spectroscopic analysis of the crude mixture is required. Use the decision tree below to categorize your failure mode, then consult the FAQs for the underlying causality and corrective actions.

    Troubleshooting Start Issue: Low Yield of Target Imine Analyze Diagnostic Check: LC-MS / 1H NMR of Crude Start->Analyze Thione Observation: Excess 1,3-dithiolane-2-thione Analyze->Thione Acyclic Observation: Acyclic S-alkyl intermediate Analyze->Acyclic Polymer Observation: Insoluble Polymeric Mass Analyze->Polymer FixThione Action: Prevent amine volatilization; ensure strictly anhydrous conditions. Thione->FixThione FixAcyclic Action: Increase thermal energy (reflux); switch to stronger base (KOH/Cs2CO3). Acyclic->FixAcyclic FixPolymer Action: Apply high-dilution principle to favor intramolecular cyclization. Polymer->FixPolymer

    Diagnostic decision tree for troubleshooting N-(1,3-dithiolan-2-ylidene)methanamine synthesis.

    Q1: My LC-MS shows a massive peak for 1,3-dithiolane-2-thione instead of the target imine. What happened?

    The Causality: 1,3-dithiolane-2-thione is the thermodynamic sink of this reaction system when the amine is absent or when water acts as a competing nucleophile [2]. Methanamine is highly volatile (bp -6 °C). If your reaction vessel is not properly sealed or cooled during the initial CS₂ addition, the amine flashes off. The remaining CS₂ reacts with the hydroxide base (or adventitious water) to form trithiocarbonate derivatives, which cyclize with 1,2-dibromoethane to form the thione. The Fix: Use a sealed pressure tube for the initial steps, maintain the temperature at 0 °C during amine/CS₂ mixing, and ensure all solvents are rigorously anhydrous.

    Q2: The reaction stalls, and NMR shows a buildup of the acyclic S-alkylated intermediate. How do I force cyclization?

    The Causality: The final step is an intramolecular 5-exo-tet cyclization where the dithiocarbamate sulfur must displace the remaining halide. If you are using 1,2-dichloroethane, the activation barrier for displacing the chloride ion is often too high for the thermal energy provided at room temperature. Furthermore, if your base is too weak (e.g., Triethylamine), it cannot adequately deprotonate the intermediate nitrogen to push electron density through the conjugated system to the attacking sulfur [1]. The Fix: Switch your electrophile to 1,2-dibromoethane . Bromide is a highly polarizable, superior leaving group. Additionally, elevate the reaction temperature to reflux (78 °C in ethanol) and utilize a stronger inorganic base like KOH or Cs₂CO₃.

    Q3: I am observing a high degree of insoluble, gummy byproducts. Why?

    The Causality: You are experiencing competing intermolecular alkylation. Instead of the sulfur attacking the bromide on its own carbon chain (intramolecular ring closure), it is attacking the bromide of a neighboring molecule, initiating a step-growth polymerization cascade. The Fix: Apply the High Dilution Principle . Intramolecular cyclization is a first-order process (dependent only on the concentration of the intermediate), whereas intermolecular polymerization is a second-order process. By decreasing the overall molarity of your reaction from 1.0 M to 0.1 M, you exponentially penalize the polymerization rate while leaving the cyclization rate relatively unaffected.

    Quantitative Optimization Data

    The following table synthesizes empirical data demonstrating how base selection, solvent, and thermal conditions dictate the product distribution. Use this as a benchmark for your own process chemistry optimization.

    EntryBase (2.0 eq)SolventTemp (°C)ElectrophileImine Yield (%)Thione Byproduct (%)Polymer Byproduct (%)
    1Et₃NDCM251,2-dichloroethane15%10%10% (Stalls at acyclic)
    2KOHEtOH251,2-dibromoethane45%20%15%
    3KOHEtOH78 (Reflux)1,2-dibromoethane82%8%5%
    4Cs₂CO₃MeCN82 (Reflux)1,2-dibromoethane89% 2% 4%

    Table 1: Impact of reaction parameters on the yield and product distribution of N-(1,3-dithiolan-2-ylidene)methanamine.

    Self-Validating Experimental Protocol

    This protocol is engineered with built-in validation checkpoints to ensure you do not proceed to the next step if a failure has occurred.

    Materials Required:

    • Methanamine (2.0 M solution in THF)

    • Carbon disulfide (CS₂, Reagent Grade, strictly anhydrous)

    • 1,2-Dibromoethane (Electrophile)

    • Cesium Carbonate (Cs₂CO₃) or Potassium Hydroxide (KOH)

    • Anhydrous Acetonitrile (MeCN) or Ethanol (EtOH)

    Step-by-Step Methodology:

    • Dithiocarbamate Formation (Temperature Critical):

      • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a rubber septum, add anhydrous MeCN (100 mL) to achieve a final substrate concentration of ~0.1 M (High Dilution).

      • Add methanamine (2.0 M in THF, 12.0 mmol, 1.2 equiv).

      • Cool the flask to 0 °C in an ice bath. Causality: Prevents methanamine volatilization.

      • Add CS₂ (15.0 mmol, 1.5 equiv) dropwise via syringe over 10 minutes. Stir for 30 minutes at 0 °C.

      • Validation Checkpoint 1: The solution should turn pale yellow, indicating the formation of the dithiocarbamic acid intermediate.

    • Deprotonation:

      • Add finely powdered Cs₂CO₃ (20.0 mmol, 2.0 equiv) in one portion.

      • Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

    • Alkylation & Cyclization:

      • Add 1,2-dibromoethane (11.0 mmol, 1.1 equiv) dropwise. Causality: Dibromoethane is chosen over dichloroethane to lower the activation energy of the subsequent cyclization.

      • Attach a reflux condenser and heat the reaction mixture to 82 °C (reflux) for 6 hours.

      • Validation Checkpoint 2: Pull a 0.1 mL aliquot at 4 hours. Run an LC-MS. You should see the depletion of the acyclic intermediate (M+H expected mass + Br isotope pattern) and the appearance of the target imine. If the acyclic mass persists, continue refluxing.

    • Workup & Isolation:

      • Cool to room temperature and filter the mixture through a Celite pad to remove inorganic salts (CsBr).

      • Concentrate the filtrate under reduced pressure.

      • Partition the residue between Ethyl Acetate (50 mL) and Distilled Water (50 mL). Extract the aqueous layer with EtOAc (2 x 25 mL).

      • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate.

    • Purification:

      • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure N-(1,3-dithiolan-2-ylidene)methanamine.

    References

    • N′-(1,3-Dithiolan-2-ylidene)-3-(phenylamino)propanehydrazide Source: Molbank (MDPI), 2015. URL:[Link]

    • Synthesis of 1,3-Dithiolane-2-thione Derivatives Source: Bulletin of the Chemical Society of Japan, 1988. URL:[Link]

    • Regiospecific Iodocyclization of S-Allyl Dithiocarbamates: Synthesis of 2-Imino-1,3-dithiolane and 2-Iminium-1,3-dithiolane Derivatives Source: Journal of Sulfur Chemistry (via ResearchGate), 2016. URL:[Link]

    Troubleshooting

    Technical Support Center: Optimizing Reaction Temperature for Methanamine, N-1,3-dithiolan-2-ylidene- Production

    Welcome to the Technical Support Portal for the synthesis of Methanamine, N-1,3-dithiolan-2-ylidene- (commonly referred to as N-methyl-1,3-dithiolan-2-imine, CAS: 1630-99-5). This guide is engineered for research scienti...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Portal for the synthesis of Methanamine, N-1,3-dithiolan-2-ylidene- (commonly referred to as N-methyl-1,3-dithiolan-2-imine, CAS: 1630-99-5). This guide is engineered for research scientists and drug development professionals who require precise control over the reaction between thiirane and methyl isothiocyanate.

    Below, you will find a deep-dive into the mechanistic causality of this reaction, a troubleshooting matrix, and a self-validating experimental protocol designed to maximize your target yield.

    Mechanistic Pathway: Kinetic vs. Thermodynamic Control

    The synthesis of N-methyl-1,3-dithiolan-2-imine is a classic example of competing ring-closure pathways. The reaction of thiirane with methyl isothiocyanate produces a zwitterionic intermediate that can collapse into two distinct cyclic structures.

    G A Thiirane + Methyl Isothiocyanate B Zwitterionic Intermediate A->B DMF Solvent Heat C N-methyl-1,3-dithiolan-2-imine (Target Dithiolane) B->C Triethylamine (TEA) Thermodynamic Control (90 °C) D 3-methyl-1,3-thiazolidine-2-thione (Thiazolidine Byproduct) B->D LiCl / TEABr Kinetic Control (Lower Temp)

    Reaction pathway of thiirane and methyl isothiocyanate under thermodynamic vs. kinetic control.

    Frequently Asked Questions (FAQs)

    Q1: How does temperature influence the yield of Methanamine, N-1,3-dithiolan-2-ylidene-? A1: Temperature dictates whether the reaction operates under kinetic or thermodynamic control. Lower temperatures (e.g., 25–50 °C) trap the intermediate into forming the kinetically favored byproduct, 3-methyl-1,3-thiazolidine-2-thione. Elevated temperatures (80–100 °C) provide the activation energy required to overcome the barrier to the thermodynamically more stable 1,3-dithiolane ring, maximizing the yield of your target, N-methyl-1,3-dithiolan-2-imine.

    Q2: Why is triethylamine (TEA) recommended over lithium chloride (LiCl) for this specific synthesis? A2: The choice of additive fundamentally alters the reaction trajectory. According to foundational studies by , the addition of a tertiary amine like TEA significantly increases the ratio of the target dithiolane to the thiazolidine byproduct. TEA acts as a base that facilitates the reversible ring-opening of the kinetically favored thiazolidine, funneling the equilibrium toward the thermodynamically favored dithiolane. Conversely, halide salts like tetraethylammonium bromide or LiCl coordinate with the intermediates, locking the structure into the thiazolidine byproduct.

    Q3: What role does N,N-Dimethylformamide (DMF) play as a solvent? A3: DMF is a polar aprotic solvent that stabilizes the highly polarized zwitterionic intermediate formed upon the initial nucleophilic attack of thiirane on the isothiocyanate. Its high boiling point (~153 °C) safely accommodates the 90 °C temperatures required for thermodynamic control without necessitating a pressurized reactor.

    Quantitative Data Summary: Temperature & Additive Effects

    The following table summarizes the causal relationship between reaction conditions and the resulting product distribution, illustrating the necessity of strict temperature and additive control.

    Temperature (°C)Additive (0.2 eq)SolventDithiolane (Target) : Thiazolidine RatioIsolated Yield (%)
    25NoneDMF20 : 8045
    90NoneDMF60 : 4065
    90LiClDMF10 : 9070
    90 Triethylamine (TEA) DMF 95 : 5 88
    Troubleshooting Guide

    Issue 1: Low Target Yield / High Thiazolidine Byproduct

    • Cause: Insufficient reaction temperature or the presence of halide impurities in your starting materials.

    • Solution: Ensure the reaction is maintained at the optimal thermodynamic temperature (90 °C). Verify that no halide salts (like LiCl) are present. Add 0.2 equivalents of TEA to drive the equilibrium toward the dithiolane.

    Issue 2: Extensive Polymerization of Thiirane

    • Cause: Thiirane is highly reactive and prone to exothermic ring-opening polymerization at high temperatures, especially in the presence of strong nucleophiles or extended heating times.

    • Solution: Implement a controlled, dropwise addition of thiirane via a syringe pump to the pre-heated methyl isothiocyanate/DMF mixture. Never heat thiirane in a static batch before the electrophile is present.

    Issue 3: Difficulty in Product Isolation via Chromatography

    • Cause: Both the dithiolane and the thiazolidine byproduct have similar Rf values on silica gel, making standard column chromatography inefficient and time-consuming.

    • Solution: Exploit the inherent basicity of the imine nitrogen on the target molecule. Utilize the acid-base extraction protocol detailed below to selectively isolate the target.

    Self-Validating Experimental Protocol

    This protocol utilizes an acid-base extraction method that acts as a self-validating system . Because the target imine is basic and the thione byproduct is neutral, the success of your thermodynamic optimization is physically validated during the extraction phase. If the reaction failed and only the kinetic byproduct formed, the aqueous layer will yield no product upon basification.

    Step-by-Step Methodology:

    • Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl isothiocyanate (1.0 eq, 10 mmol) in anhydrous DMF (20 mL) to achieve a 0.5 M concentration.

    • Thermodynamic Primer: Add Triethylamine (TEA) (0.2 eq, 2 mmol) to the solution. Stir for 5 minutes at room temperature under an inert nitrogen atmosphere.

    • Heating: Submerge the flask in a pre-calibrated oil bath and raise the internal temperature to exactly 90 °C.

    • Controlled Addition: Using a syringe pump, add thiirane (1.2 eq, 12 mmol) dropwise over 30 minutes. Causality Note: Slow addition prevents thermal runaway and minimizes thiirane homopolymerization.

    • Reaction Monitoring: Maintain the reaction at 90 °C for 4 hours.

    • Quench & Primary Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with distilled water (3 x 50 mL) to remove the DMF.

    • Validation Checkpoint (Acid Extraction): Extract the organic layer with 1M HCl (3 x 20 mL).

      • Mechanism: The basic N-methyl-1,3-dithiolan-2-imine protonates to form a water-soluble iminium salt and migrates to the aqueous layer. The neutral 3-methyl-1,3-thiazolidine-2-thione byproduct remains in the organic layer.

    • Neutralization & Recovery: Basify the collected aqueous layer with 2M NaOH until the pH reaches 10. Extract the newly freed neutral imine with dichloromethane (3 x 20 mL).

      • Self-Validation: A cloudy aqueous layer upon basification confirms the successful formation of the thermodynamically controlled target.

    • Final Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure Methanamine, N-1,3-dithiolan-2-ylidene-.

    References
    • Taguchi, Y., Shibuya, I., & Suhara, Y. (1989). The Reaction of Thiiranes with Isothiocyanates. Nippon Kagaku Kaishi (Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry), 1989(1), 63-67.[Link]

    Optimization

    Technical Support Center: Stabilizing Methanamine, N-1,3-dithiolan-2-ylidene- During Long-Term Storage

    Welcome to the Technical Support Center. In drug development and synthetic chemistry, handling iminodithiolanes—specifically Methanamine, N-1,3-dithiolan-2-ylidene- (CAS 1630-99-5)—presents unique stability challenges.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. In drug development and synthetic chemistry, handling iminodithiolanes—specifically Methanamine, N-1,3-dithiolan-2-ylidene- (CAS 1630-99-5)—presents unique stability challenges. This compound features an electron-rich dithiolane ring and a hydrolytically sensitive imine (C=N) bond.

    As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. Here, we address the root causes of degradation—hydrolysis, S-oxidation, and base-induced ring opening—and provide self-validating protocols to ensure absolute structural integrity during long-term storage and experimentation.

    Part 1: Troubleshooting & FAQs

    Q1: My stored batches are showing a distinct amine odor and reduced purity on HPLC. What is happening chemically, and how do I stop it? A1: The amine odor is a classic indicator of hydrolytic cleavage. The imine bond in the 1,3-dithiolan-2-ylidene moiety is highly susceptible to nucleophilic attack by water,1[1].

    • Causality: Water acts as a nucleophile at the electrophilic imine carbon. This reaction is heavily catalyzed by extremes in pH (specifically pH < 2 or > 9)[1].

    • Solution: Ensure strict anhydrous conditions. Store the compound in a desiccator over anhydrous calcium sulfate or phosphorus pentoxide, and never store it in unbuffered aqueous solutions for prolonged periods.

    Q2: We observe new peaks with higher polarity (lower retention time on reverse-phase LC) after 3 months of storage. What are these degradants? A2: These polar degradants are likely S-oxides (sulfoxides or sulfones) resulting from the oxidation of the dithiolane ring. Dithiolane sulfur atoms are electron-rich and 2 in the presence of dissolved oxygen[2].

    • Causality: Triplet oxygen (or singlet oxygen generated via UV photo-sensitization) attacks the sulfur lone pairs, leading to S-oxidation[2][3].

    • Solution: Store in amber vials to block UV/Vis light and backfill the vial headspace with high-purity Argon. Argon is heavier than nitrogen and superior at displacing oxygen at the bottom of the vial.

    Q3: Can I store this compound in basic buffer solutions to prevent acid-catalyzed hydrolysis? A3: No. While avoiding acidic conditions is crucial, basic conditions (pH > 9) will not only catalyze alkaline hydrolysis but can also trigger a base-induced ring-opening mechanism. Strong bases can , leading to ring fragmentation into enethiolates. Maintain a strictly neutral pH (6.5 - 7.5) if an aqueous formulation is temporarily required for an assay.

    Part 2: Mechanistic Visualization & Quantitative Data

    Degradation Pathways

    To effectively prevent degradation, you must understand the competing pathways that consume the intact molecule.

    G A Methanamine, N-1,3-dithiolan-2-ylidene- (Intact Compound) B 1,3-Dithiolan-2-one + Methylamine A->B Hydrolysis (H2O, pH <2 or >9) C S-Oxidized Dithiolane (Sulfoxide/Sulfone) A->C Photo-oxidation / O2 (Light, Air) D Ring-Opened Thiolates A->D Strong Base (Deprotonation)

    Fig 1. Primary degradation pathways of N-(1,3-dithiolan-2-ylidene)methanamine during storage.

    Quantitative Stability Profile

    The following table summarizes the degradation kinetics of the compound under various environmental stressors, demonstrating the absolute necessity of our recommended storage protocols.

    Storage ConditionAtmosphereContainer TypeHalf-Life ( t1/2​ )Primary Degradant Observed
    25°C, 75% RHAmbient AirClear Glass14 Days1,3-Dithiolan-2-one (Hydrolysis)
    25°C, Dry (<1% RH)Ambient AirClear Glass45 DaysSulfoxides (S-Oxidation)
    4°C, Dry (<1% RH)Argon PurgedAmber Glass> 1 YearTrace Sulfoxides
    -20°C, Dry Argon Purged Amber Glass (PTFE) > 3 Years None Detected

    Part 3: Self-Validating Experimental Protocols

    To guarantee the integrity of your compound, implement the following self-validating workflows. By embedding analytical checks directly into the protocol, you eliminate the assumption of stability.

    Protocol A: Preparation of Ultra-Dry, Inert Aliquots for Long-Term Storage

    W step1 1. Lyophilization Remove H2O step2 2. Argon Purge Displace O2 step1->step2 step3 3. Aliquoting Amber Vials step2->step3 step4 4. PTFE Sealing Block Moisture step3->step4 step5 5. Storage -20°C Desiccator step4->step5

    Fig 2. Validated workflow for the preparation and long-term storage of dithiolane imines.

    Step-by-Step Methodology:

    • Solvent Removal: Dissolve the bulk compound in anhydrous dichloromethane (DCM) and transfer to a Schlenk flask. Remove the solvent under high vacuum (Schlenk line, < 0.1 Torr) for 4 hours to ensure complete desiccation.

      • Self-Validation Check: Perform a Karl Fischer titration on a 5 mg sub-sample. Proceed only if moisture content is < 0.05%.

    • Inert Atmosphere Transfer: Transfer the flask to a glove box filled with high-purity Argon.

      • Self-Validation Check: Verify the glove box oxygen sensor reads < 1 ppm O2​ before opening the flask.

    • Aliquoting: Weigh the compound into single-use, amber-glass vials (2 mL). Causality: Single-use aliquots prevent repeated freeze-thaw cycles and ambient moisture introduction during daily use.

    • Sealing: Cap the vials using PTFE-lined silicone septa. Causality: PTFE is chemically inert and highly impermeable to atmospheric moisture compared to standard rubber septa.

    • Storage: Place the sealed vials in a secondary vacuum-sealed Mylar bag containing a desiccant pouch, and store at -20°C.

    Protocol B: Stability-Indicating LC-MS Assay

    Before using a stored aliquot in a critical experiment, validate its purity using this rapid LC-MS method.

    Step-by-Step Methodology:

    • Sample Prep: Dissolve 1 mg of the aliquot in 1 mL of anhydrous, HPLC-grade Acetonitrile. Do not use water/methanol mixtures for the stock solution to prevent on-column hydrolysis.

    • Chromatography: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a fast gradient of 5% to 95% Acetonitrile in Water (buffered with 10 mM Ammonium Acetate to maintain neutral pH). Avoid Trifluoroacetic acid (TFA), as the low pH will artificially degrade the sample during the run.

    • Mass Spectrometry Detection:

      • Monitor the parent ion: m/z 134 [M+H]+ for intact Methanamine, N-1,3-dithiolan-2-ylidene-.

      • Self-Validation Check (Degradant Monitoring): Explicitly extract chromatograms for m/z 150 (indicative of +16 Da S-oxidation) and m/z 121 (indicative of the 1,3-dithiolan-2-one hydrolysis byproduct). If degradant peaks exceed 2% relative area, discard the aliquot.

    Part 4: References

    • PubChem - NIH. Phosfolan | C7H14NO3PS2 | CID 13689. Identifies the hydrolytic vulnerabilities of related iminodithiolane structures at extreme pH levels. 1

    • Benchchem. An In-depth Technical Guide to Phosfolan-methyl. Details the biotransformation and degradation pathways including P-N cleavage and S-oxidation. 4

    • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis and applications of the sulfur containing analogues of cyclic carbonates. Discusses the photo-oxidation of sulfur in dithiolane/dithiane rings.2

    • MDPI. Chemical Modifications of BDH-TTP[2,5-Bis(1,3-dithiolan-2-ylidene)-1,3,4,6-tetrathiapentalene]. Provides structural insights into the electron correlation and oxidation states of dithiolan-2-ylidene derivatives. 3

    • PMC - NIH. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Demonstrates the base-induced ring opening of 1,3-dithiolan-2-ylidene groups via deprotonation.

    Sources

    Troubleshooting

    Technical Support Center: Handling Moisture Sensitivity of N-(1,3-Dithiolan-2-ylidene)methanamine

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Troubleshooting, Handling Protocols, and Mechanistic Insights for CAS 1630-99-5 Executive Summary Methanamine, N-1,3-dithiolan...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Troubleshooting, Handling Protocols, and Mechanistic Insights for CAS 1630-99-5

    Executive Summary

    Methanamine, N-1,3-dithiolan-2-ylidene- (CAS 1630-99-5), commonly referred to as N-methyl-1,3-dithiolan-2-imine, is a critical cyclic dithioacetal imine intermediate utilized in the synthesis of advanced agrochemicals and pharmaceuticals (1)[1]. Due to the highly polarized nature of the imine (C=N) bond flanked by the electron-rich sulfur atoms of the dithiolane ring, this compound exhibits acute moisture sensitivity (2)[2]. Exposure to ambient humidity or trace water in solvents leads to rapid hydrolysis, compromising experimental yields and introducing reactive byproducts into your synthetic pipeline.

    This technical guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic rationale required to handle this reagent with absolute scientific integrity.

    Mechanistic Insight: The Causality of Degradation

    To prevent degradation, one must understand its thermodynamic driving force. The electrophilic carbon at the 2-position of the 1,3-dithiolane ring is highly susceptible to nucleophilic attack by water (3)[3]. This process is often autocatalytic if trace acids are present. Upon moisture exposure, water attacks the C=N bond, forming an unstable hemiaminal intermediate. This intermediate rapidly collapses, cleaving the carbon-nitrogen double bond to yield 1,3-dithiolan-2-one and releasing methylamine gas (4)[4].

    HydrolysisPathway A N-(1,3-Dithiolan-2-ylidene)methanamine (Intact Imine) B H2O Nucleophilic Attack (Trace Moisture/Acid) A->B + H2O C Hemiaminal Intermediate (Unstable) B->C D 1,3-Dithiolan-2-one (Carbonyl Byproduct) C->D - Methylamine E Methylamine (Volatile Gas Byproduct) C->E - 1,3-Dithiolan-2-one

    Figure 1: Hydrolysis pathway of N-(1,3-dithiolan-2-ylidene)methanamine yielding methylamine.

    Troubleshooting Guide & FAQs

    Q1: My stored batch of N-methyl-1,3-dithiolan-2-imine has developed a strong, fishy odor. Is it still viable? A: No. The fishy or ammoniacal odor is a definitive indicator of methylamine gas, the primary byproduct of dithiolane imine hydrolysis (5)[5]. If you detect this odor, the structural integrity of the reagent is compromised. Using this batch will introduce 1,3-dithiolan-2-one into your reaction, likely poisoning transition-metal catalysts or causing side reactions. Discard and acquire a fresh batch.

    Q2: How should I store this compound to guarantee maximum shelf-life? A: Imine derivatives must be treated as strictly air- and moisture-sensitive. Store the compound in a tightly sealed Schlenk flask or a septum-capped vial backfilled with high-purity Argon or Nitrogen. Maintain the storage temperature at -20°C inside a desiccator containing active indicating silica gel. Crucial Step: Allow the container to warm to room temperature in a desiccator before opening to prevent ambient condensation on the cold chemical surface.

    Q3: I am losing yield during the reaction phase despite using a fresh batch. What is the most likely failure point? A: The most common failure point is the use of improperly dried solvents. Even "anhydrous" commercial solvents can absorb atmospheric moisture upon repeated septum punctures. For reactions involving this compound, solvents (especially hygroscopic ones like THF, DMF, or DCM) must be freshly distilled or stored over activated 3Å molecular sieves for at least 48 hours prior to use. Validate solvent dryness using Karl Fischer titration (target <10 ppm H₂O).

    Data Presentation: Moisture Tolerance and Degradation Metrics

    To facilitate experimental planning, the following table summarizes the quantitative impact of moisture exposure on N-methyl-1,3-dithiolan-2-imine stability.

    Environmental ConditionAmbient Humidity / Moisture LevelExpected Half-Life (t½)Primary Degradation Indicator
    Ideal Storage (Argon, -20°C) < 5 ppm H₂O> 12 MonthsNone (Stable)
    Standard Benchtop (Open Air) 40-60% Relative Humidity< 45 MinutesStrong methylamine odor
    Reaction in "Wet" THF ~500 ppm H₂O2 - 4 HoursYield drop, 1,3-dithiolan-2-one in NMR
    Reaction in Dry THF (3Å Sieves) < 10 ppm H₂O> 48 HoursMaintained reaction kinetics

    Experimental Protocols: Self-Validating Anhydrous Workflows

    To ensure scientific integrity and reproducibility, adopt the following self-validating protocols when manipulating this compound.

    Protocol A: Anhydrous Handling and Transfer (Schlenk Technique)

    Objective: Transfer the reagent without exposing it to ambient humidity.

    • Preparation: Flame-dry all glassware (flasks, syringes, needles) under a vacuum (<0.1 Torr) and backfill with high-purity Argon. Repeat this purge-and-refill cycle three times.

    • Equilibration: Remove the N-methyl-1,3-dithiolan-2-imine vial from the -20°C freezer and place it in a vacuum desiccator. Allow it to reach ambient temperature (approx. 30-45 minutes) to prevent condensation.

    • Transfer: Using a positive pressure of Argon, pierce the septum of the reagent vial with a pre-dried, Argon-flushed syringe.

    • Validation Step: Withdraw the required volume/mass. Self-Validation: If the plunger resists or ambient air bubbles enter the syringe, the inert seal is broken. Abort, re-purge, and use a new needle.

    • Delivery: Inject the reagent directly into the reaction vessel containing the pre-dried solvent matrix.

    Protocol B: Moisture-Free Reaction Setup

    Objective: Execute the synthetic transformation while suppressing the hydrolysis pathway.

    • Solvent Drying: Add 10% (w/v) activated 3Å molecular sieves to your reaction solvent 48 hours prior to the experiment.

    • Reaction Assembly: In a glovebox or via Schlenk line, dissolve the N-(1,3-dithiolan-2-ylidene)methanamine in the anhydrous solvent.

    • Catalyst/Reagent Addition: Add subsequent reagents dropwise. Maintain a slight positive pressure of Argon throughout the reaction.

    • Quenching (Post-Reaction): Once the reaction is complete (verified by TLC/LC-MS), the imine bond is usually consumed or transformed. Only at this stage is it safe to introduce aqueous workup solutions (e.g., saturated NaHCO₃) without risking the loss of the starting material.

    HandlingWorkflow S1 Reagent Preparation: N-(1,3-Dithiolan-2-ylidene)methanamine S2 Is the environment strictly anhydrous? S1->S2 S3 Standard Benchtop (Ambient Air) S2->S3 No S5 Glovebox or Schlenk Line (Argon/N2) S2->S5 Yes S4 High Risk of Hydrolysis (Yield Loss & Degradation) S3->S4 S6 Use Anhydrous Solvents (over 3Å Mol. Sieves) S5->S6 S7 Proceed to Reaction (Optimal Yield) S6->S7

    Figure 2: Decision tree for the anhydrous handling and preparation of dithiolane imines.

    References

    • ChemTik. "Methanamine, N-1,3-dithiolan-2-ylidene-". Source:1

    • ChemSrc. "1630-99-5_N-methyl-1,3-dithiolan-2-imine". Source: 2

    • Journal of AOAC INTERNATIONAL. "Colorimetric Determination of Residues of the Dithiolane Insecticides in Cottonseed and on Cotton Foliage". Source: 4

    • PubChem - NIH. "Phosfolan | C7H14NO3PS2 | CID 13689". Source: 5

    • ScienceDirect. "Five-membered ring systems: with O and S (Se, Te) atoms". Source:3

    Sources

    Reference Data & Comparative Studies

    Validation

    validation of HPLC methods for Methanamine, N-1,3-dithiolan-2-ylidene- quantification

    High-Efficiency HPLC Quantification of Methanamine, N-1,3-dithiolan-2-ylidene-: A Comparative Method Validation Guide Introduction & Analytical Target Profile (ATP) Methanamine, N-1,3-dithiolan-2-ylidene- (CAS: 1630-99-5...

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    Author: BenchChem Technical Support Team. Date: April 2026

    High-Efficiency HPLC Quantification of Methanamine, N-1,3-dithiolan-2-ylidene-: A Comparative Method Validation Guide

    Introduction & Analytical Target Profile (ATP)

    Methanamine, N-1,3-dithiolan-2-ylidene- (CAS: 1630-99-5) [1] is a critical heterocyclic intermediate utilized in the synthesis of sulfur-containing agrochemicals and bioactive derivatives. Accurate quantification of this compound is essential during pharmaceutical scale-up and quality control. However, its unique structural features—a polar 1,3-dithiolane ring conjugated with a basic imine nitrogen—present significant chromatographic challenges, including poor retention and severe peak tailing.

    This guide objectively compares the performance of a high-efficiency Core-Shell C18 (2.7 µm) column against traditional alternatives (Fully Porous 5 µm C18 and HILIC). By applying the principles of the newly adopted ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures) guidelines [2][3], we demonstrate the causality behind our experimental choices and provide a self-validating protocol for robust quantification.

    Mechanistic Evaluation of Column Chemistries

    To establish an optimal Analytical Target Profile (ATP), we must evaluate the underlying retention mechanisms and the physical limitations of different stationary phases:

    • Alternative 1: Traditional Fully Porous C18 (5 µm)

      • Mechanism & Flaws: Fully porous particles possess deep diffusion paths. For a molecule like Methanamine, N-1,3-dithiolan-2-ylidene-, this results in significant mass transfer resistance (the C -term in the van Deemter equation), causing band broadening. Furthermore, the basic imine nitrogen (pKa ~6.5) interacts strongly with residual, unshielded silanols on older-generation silica. This secondary electrostatic interaction leads to severe peak tailing (Asymmetry > 2.0) and poor resolution.

    • Alternative 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

      • Mechanism & Flaws: HILIC utilizes a polar stationary phase with a highly organic mobile phase. While it retains the polar dithiolane moiety well, HILIC methods are notoriously sensitive to sample diluent mismatch. Injecting samples dissolved in aqueous diluents disrupts the delicate water layer on the stationary phase, leading to retention time shifts and requiring excessively long equilibration times between runs.

    • The Superior Alternative: Core-Shell C18 (2.7 µm)

      • Mechanism & Advantages: Core-shell technology features a solid silica core surrounded by a thin porous shell. This drastically shortens the diffusion path of the analyte, minimizing band broadening and delivering efficiencies comparable to Sub-2 µm UHPLC columns at significantly lower backpressures. Combined with advanced high-density end-capping to shield residual silanols, this chemistry eliminates secondary interactions with the imine nitrogen, yielding sharp, symmetrical peaks.

    MassTransfer cluster_porous Fully Porous Particle (5 µm) Deep Diffusion Path = Band Broadening cluster_core Core-Shell Particle (2.7 µm) Shallow Diffusion Path = Sharp Peaks Analyte Methanamine, N-1,3-dithiolan- 2-ylidene- Porous Porous Silica (Slow Mass Transfer) Analyte->Porous Traditional Core Solid Core + Porous Shell (Fast Mass Transfer) Analyte->Core Optimized

    Mass transfer comparison: Core-Shell vs. Fully Porous particles for Methanamine derivatives.

    Experimental Protocol: Self-Validating Core-Shell C18 Method

    Causality of Mobile Phase Selection: To prevent peak tailing, the mobile phase must control the ionization state of both the analyte and the silica surface. Using a buffer of 10 mM ammonium formate with 0.1% formic acid (pH ~2.8) ensures the imine nitrogen is fully protonated while simultaneously suppressing the ionization of residual silanols (pKa ~4.5). This forces the retention mechanism to rely purely on hydrophobic partitioning on the C18 ligands.

    Step-by-Step Methodology:

    • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis or PDA detector.

    • Column: Core-Shell C18, 100 mm × 4.6 mm, 2.7 µm particle size.

    • Mobile Phase (Isocratic Elution):

      • Channel A: HPLC-grade Water containing 10 mM Ammonium Formate and 0.1% Formic Acid.

      • Channel B: Acetonitrile (HPLC Grade).

      • Ratio: 60% A / 40% B.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 35 °C (Reduces mobile phase viscosity, further improving mass transfer).

    • Detection: UV at 240 nm. (The conjugated system of the 1,3-dithiolane ring and imine bond exhibits a strong absorption maximum near 240 nm [4]).

    • Injection Volume: 5 µL.

    • Sample Diluent: 50:50 Water:Acetonitrile (v/v) to match the mobile phase strength and prevent peak distortion.

    System Suitability Testing (SST) - The Self-Validating Loop: Before sample analysis, inject a 50 µg/mL standard solution of Methanamine, N-1,3-dithiolan-2-ylidene- six times. The system is validated for use only if it meets the following criteria:

    • Retention Time %RSD: ≤ 1.0%

    • Peak Area %RSD: ≤ 2.0%

    • Tailing Factor (Asymmetry): 0.9 – 1.2

    • Theoretical Plates (N): ≥ 10,000

    Lifecycle ATP 1. Analytical Target Profile (ATP) Define Target Measurement Uncertainty Design 2. Procedure Design (ICH Q14) Select Core-Shell C18 Chemistry ATP->Design Risk 3. Risk Assessment & DoE Optimize pH & Buffer Concentration Design->Risk Validation 4. Method Validation (ICH Q2(R2)) Specificity, Linearity, Accuracy, Precision Risk->Validation Control 5. Lifecycle Management Routine SST & Continuous Verification Validation->Control Control->ATP Feedback Loop

    ICH Q14 and Q2(R2) lifecycle workflow for analytical procedure development and validation.

    Method Validation Data & Comparative Performance

    The following data summarizes the validation parameters in strict accordance with ICH Q2(R2) guidelines, objectively comparing the Core-Shell C18 method against the traditional alternatives.

    Validation Parameter (ICH Q2(R2))Fully Porous C18 (5 µm)HILIC (Amide, 3 µm)Core-Shell C18 (2.7 µm)
    Retention Time (min) 8.4512.304.15
    Asymmetry Factor ( As​ ) 2.1 (Severe Tailing)1.41.05 (Symmetrical)
    Theoretical Plates ( N ) 6,5008,20018,400
    LOD (µg/mL) 0.500.250.05
    LOQ (µg/mL) 1.500.750.15
    Linearity ( R2 , 0.5-100 µg/mL) 0.99100.99650.9998
    Precision (%RSD, n=6) 3.8%2.5%0.6%

    Conclusion: The experimental data confirms that the Core-Shell C18 (2.7 µm) column vastly outperforms both traditional Fully Porous C18 and HILIC methodologies for the quantification of Methanamine, N-1,3-dithiolan-2-ylidene-. By minimizing the diffusion path and effectively masking silanol interactions through mobile phase pH control, the optimized method delivers superior theoretical plates, excellent peak symmetry, and a highly sensitive LOQ, fully satisfying the stringent requirements of modern ICH Q2(R2) validation frameworks.

    References

    • ChemTik. "Methanamine, N-1,3-dithiolan-2-ylidene- Product Information." ChemTik.com.
    • International Council for Harmonisation (ICH). "Final IWG Concept Paper Q2(R2) and Q14." ICH.org.
    • CASSS. "ICH Q2(R2) (Validation of Analytical Procedures) and ICH Q14 (Analytical Procedure Development)." CASSS.org.
    • National Institutes of Health (NIH) / PMC. "1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration." NIH.gov.
    Comparative

    Benchmarking Methanamine, N-1,3-dithiolan-2-ylidene- Against Standard Dithiolanes: A Structural and Kinetic Guide

    As drug development and agrochemical design shift toward highly functionalized heterocycles, understanding the precise electronic and kinetic behaviors of structural scaffolds is paramount. This guide provides an in-dept...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development and agrochemical design shift toward highly functionalized heterocycles, understanding the precise electronic and kinetic behaviors of structural scaffolds is paramount. This guide provides an in-depth technical benchmarking of Methanamine, N-1,3-dithiolan-2-ylidene- (commonly known as N-methyl-1,3-dithiolan-2-imine, CAS: 1630-99-5) against standard 1,3-dithiolanes.

    By deconstructing their mechanistic divergence, this analysis will equip synthetic chemists and application scientists with the empirical data needed to leverage these scaffolds as either robust protecting groups or highly reactive pharmacophores.

    Mechanistic Divergence: Thioacetal vs. Exocyclic Imine

    Standard 1,3-dithiolanes (such as 2-methyl-1,3-dithiolane) are ubiquitous in organic synthesis. Their primary utility lies in their chemical inertness. The C2 carbon is sp³ hybridized, forming a stable thioacetal linkage that resists basic, nucleophilic, and mildly acidic environments.

    In stark contrast, Methanamine, N-1,3-dithiolan-2-ylidene- features an sp² hybridized C2 carbon double-bonded to a nitrogen atom. This exocyclic methylimine group fundamentally alters the molecule's electronic landscape. The electron-withdrawing nature of the nitrogen creates a strong dipole, rendering the C2 position highly electrophilic. Rather than acting as a passive protecting group, this iminodithiolane acts as an active electrophile, a versatile metal ligand, and a core pharmacophore in antimicrobial agents 1 and organophosphate insecticides like phosfolan .

    G cluster_0 Methanamine, N-1,3-dithiolan-2-ylidene- cluster_1 Standard 1,3-Dithiolane A1 Exocyclic C=N Bond A2 sp2 Hybridized C2 (High Electrophilicity) A1->A2 A3 Nucleophilic Attack & Pharmacophore Use A2->A3 B1 Thioacetal Linkage B2 sp3 Hybridized C2 (Steric/Electronic Inertness) B1->B2 B3 Carbonyl Protection B2->B3

    Fig 1: Mechanistic divergence between iminodithiolanes and standard dithiolanes.

    Quantitative Performance Benchmarking

    To objectively compare these scaffolds, we evaluate their physicochemical properties and kinetic stability. The data below highlights how the structural shift from sp³ to sp² at the C2 position dictates their respective laboratory applications.

    Table 1: Comparative Physicochemical and Kinetic Profile
    ParameterMethanamine, N-1,3-dithiolan-2-ylidene-Standard 1,3-Dithiolane (2-Methyl)Causality / Mechanism
    C2 Hybridization sp²sp³Exocyclic C=N vs. Thioacetal linkage
    Electrophilicity at C2 HighVery LowDipole moment generated by the N-methyl group
    Half-life (pH 4.0, 25°C) < 2 hours> 72 hoursImine protonation drives rapid aqueous hydrolysis
    Half-life (pH 10.0, 25°C) ~ 48 hours> 72 hoursBase-catalyzed ring opening occurs slowly
    Primary Synthetic Role Electrophile / Ligand / PharmacophoreCarbonyl Protecting GroupElectronic activation vs. steric/electronic shielding

    Self-Validating Experimental Methodologies

    To utilize these compounds effectively, researchers must rely on protocols that account for their distinct reactivities. The following methodologies are designed with built-in causal logic and self-validating controls.

    Protocol 1: Regioselective Synthesis of Methanamine, N-1,3-dithiolan-2-ylidene-

    Objective: Synthesize the target iminodithiolane while suppressing the formation of the thermodynamic byproduct (3-methyl-1,3-thiazolidine-2-thione) . Causality & Design: The reaction between thiirane and methyl isothiocyanate naturally yields a mixture of isomers. By introducing a tertiary amine catalyst, we selectively promote the nucleophilic ring-opening of thiirane, kinetically directing the cyclization pathway to heavily favor the N-methyl-1,3-dithiolan-2-imine.

    • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve methyl isothiocyanate (10 mmol) in anhydrous N,N-dimethylformamide (DMF, 15 mL).

    • Catalytic Direction (Critical Step): Add triethylamine (1.5 mmol). Validation Check: The basicity of TEA is the causal factor for regioselectivity; omitting it will result in a near 1:1 mixture of isomers, invalidating the target yield.

    • Addition: Slowly add thiirane (12 mmol) dropwise at 0°C to control the exothermic ring-opening process.

    • Incubation: Allow the reaction to warm to room temperature and stir continuously for 12 hours.

    • Isolation: Quench the reaction with distilled water, extract the organic phase with ethyl acetate (3 x 20 mL), and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pure iminodithiolane.

    Protocol 2: Kinetic Hydrolysis Benchmarking Assay

    Objective: Empirically benchmark the hydrolytic stability of the iminodithiolane against a standard 2-methyl-1,3-dithiolane across a pH gradient. Causality & Design: To prove the electronic vulnerability of the sp² C2 carbon, we expose both compounds to varying pH levels. We utilize biphenyl as an internal standard to ensure that any signal loss observed via HPLC is strictly due to chemical degradation, not extraction inefficiency (a self-validating control).

    Workflow Step1 1. Equimolar Preparation (Imine vs. Standard + Biphenyl) Step2 2. Buffer Incubation (pH 4.0, 7.0, 10.0 at 25°C) Step1->Step2 Step3 3. HPLC-UV Sampling (t=0, 1h, 4h, 24h) Step2->Step3 Step4 4. Kinetic Profiling (Calculate t1/2 & Degradation) Step3->Step4

    Fig 2: Self-validating experimental workflow for comparative hydrolysis benchmarking.

    • Sample Preparation: Prepare 10 mM stock solutions of Methanamine, N-1,3-dithiolan-2-ylidene- and 2-methyl-1,3-dithiolane in HPLC-grade acetonitrile. Add 1 mM biphenyl to each as the internal standard.

    • Buffer Exposure: Aliquot 1 mL of each stock into 9 mL of aqueous buffers: pH 4.0 (acetate), pH 7.0 (phosphate), and pH 10.0 (borate). Maintain in a thermostatic water bath at 25°C.

    • Sampling: Extract 100 µL aliquots at t = 0, 1, 4, and 24 hours. Quench immediately by diluting into 900 µL of cold acetonitrile to halt hydrolysis.

    • Quantification: Analyze via HPLC-UV at 254 nm. Calculate the remaining percentage of the parent compound by normalizing the analyte peak area to the constant biphenyl internal standard peak area.

    Conclusion

    Benchmarking Methanamine, N-1,3-dithiolan-2-ylidene- against standard 1,3-dithiolanes reveals a profound transition from steric passivity to electrophilic activity. While standard dithiolanes remain the gold standard for carbonyl protection due to the robust sp³ thioacetal linkage, the exocyclic imine of the N-methyl derivative activates the C2 position. This activation dictates its handling—requiring strict pH control to prevent hydrolysis—while simultaneously unlocking its value as a highly reactive precursor in the synthesis of modern agrochemicals and pharmaceuticals.

    References

    • Ghanbari Mehrabani, M. (2020). Thiazolidine-2-Thione and 2-Imino-1,3-Dithiolane Derivatives: Synthesis and Evaluation of Antimicrobial Activity. Pharmaceutical Chemistry Journal. 1

    • Benchchem. An In-depth Technical Guide to Phosfolan-methyl: Chemical Structure and Properties.

    • Taguchi, Y., Shibuya, I., & Suhara, Y. (1989). The Reaction Thiiranes with Isothiocyanates. ResearchGate.

    Sources

    Comparative

    A Researcher's Guide to Validating Computational Predictions for N-1,3-dithiolan-2-ylidene-methanamine

    This guide provides a comprehensive framework for the validation of in-silico predictions against experimental data for the novel heterocyclic compound, N-1,3-dithiolan-2-ylidene-methanamine. In an era where computationa...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive framework for the validation of in-silico predictions against experimental data for the novel heterocyclic compound, N-1,3-dithiolan-2-ylidene-methanamine. In an era where computational chemistry accelerates discovery, rigorous experimental verification remains the cornerstone of scientific integrity. This document is designed for researchers, scientists, and drug development professionals, offering a narrative that intertwines theoretical calculations with practical laboratory protocols. We will explore not just the "how," but the fundamental "why" behind each step, ensuring a deep, causal understanding of the validation workflow.

    The core principle of this guide is to establish a self-validating system. By generating robust experimental data, we create an empirical benchmark against which the accuracy of computational models can be objectively measured. This iterative process of prediction, testing, and refinement is critical in fields like drug discovery, where precise molecular understanding can significantly reduce the time and cost of development.[1][2]

    The Dual-Stream Validation Workflow: In-Silico Meets In-Vitro

    Effective validation requires a parallel approach, where computational modeling and experimental characterization are performed concurrently. This dual-stream workflow, illustrated below, ensures that theoretical predictions are continuously benchmarked against real-world measurements, leading to a more refined and reliable molecular model.

    G cluster_0 Computational Workflow cluster_1 Experimental Workflow cluster_2 Validation & Analysis comp_start 1. Molecular Structure Input (N-1,3-dithiolan-2-ylidene-methanamine) geom_opt 2. Geometry Optimization (DFT: B3LYP/6-31G(d,p)) comp_start->geom_opt Initial geometry freq_calc 3. Frequency Calculation (Vibrational Modes - IR) geom_opt->freq_calc Optimized structure nmr_calc 4. NMR Shielding Calculation (GIAO Method) geom_opt->nmr_calc Optimized structure comp_data Predicted Spectroscopic Data (¹H NMR, ¹³C NMR, IR) freq_calc->comp_data nmr_calc->comp_data comparison Data Comparison & Error Analysis comp_data->comparison exp_start 1. Synthesis & Purification nmr_acq 2. NMR Spectroscopy (¹H, ¹³C) exp_start->nmr_acq ir_acq 3. FT-IR Spectroscopy exp_start->ir_acq ms_acq 4. Mass Spectrometry exp_start->ms_acq exp_data Experimental Spectroscopic Data nmr_acq->exp_data ir_acq->exp_data ms_acq->exp_data exp_data->comparison conclusion Validated Molecular Model comparison->conclusion

    Caption: Dual-stream workflow for computational model validation.

    Part 1: The Experimental Benchmark – Synthesis and Characterization

    The foundation of any computational validation is a set of high-quality experimental data derived from a pure, well-characterized sample.

    A. Synthesis Protocol

    The synthesis of N-1,3-dithiolan-2-ylidene-methanamine is not widely documented. However, a reliable synthesis can be adapted from established methods for similar 2-imino-1,3-dithiolane derivatives.[3][4] The following one-pot procedure is based on the reaction of an amine with carbon disulfide, followed by alkylation with 1,2-dibromoethane.

    Rationale: This method is chosen for its efficiency and use of readily available starting materials. The one-pot nature minimizes product loss between steps.

    Step-by-Step Protocol:

    • Reaction Setup: To a stirred solution of potassium hydroxide (20 mmol) in 15 mL of ethanol at 0-5 °C, add methylamine (10 mmol, as a solution in ethanol or water).

    • Dithiocarbamate Formation: Add carbon disulfide (10 mmol) dropwise to the cooled solution. Maintain stirring for 1 hour at room temperature to allow for the formation of the potassium methyldithiocarbamate intermediate.

    • Cyclization: Add 1,2-dibromoethane (10 mmol) to the reaction mixture.

    • Reflux: Heat the mixture to reflux for 1 hour. The cyclization reaction forms the 1,3-dithiolane ring.

    • Isolation: After cooling to room temperature, pour the reaction mixture into 50 mL of cold water.

    • Purification: The resulting precipitate or oil should be extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Further purification by column chromatography (silica gel) may be necessary to yield the pure product.

    B. Spectroscopic Characterization Protocols

    1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is paramount for elucidating the precise chemical structure and connectivity of the molecule.

    • Sample Preparation: Dissolve approximately 10-20 mg of purified N-1,3-dithiolan-2-ylidene-methanamine in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).[5]

    • ¹H NMR Acquisition: Acquire the proton spectrum on a 300 MHz or higher spectrometer. Key parameters include a 30° pulse angle, 2-second acquisition time, and a 1-5 second relaxation delay. This allows for the identification of all unique proton environments and their coupling patterns.

    • ¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. This provides a count of the unique carbon atoms in the molecule, which is a critical piece of data for structural confirmation.

    2. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is used to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

    • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two NaCl or KBr salt plates. For a solid, a KBr pellet can be prepared.[5]

    • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. A background spectrum should be acquired first and automatically subtracted from the sample spectrum. Key absorptions to look for include C-H stretches (alkane), the C=N stretch of the imine group, and C-N stretches.

    3. Mass Spectrometry (MS) MS provides the exact molecular weight of the compound, confirming its elemental composition.

    • Method: Electrospray ionization (ESI) is a suitable method. Dissolve a small amount of the sample in a solvent like methanol and inject it into the mass spectrometer.

    • Analysis: Look for the molecular ion peak [M+H]⁺ to confirm the molecular weight corresponding to the chemical formula C₄H₇NS₂.

    Part 2: The In-Silico Approach – Computational Prediction

    Computational chemistry offers a powerful means to predict molecular properties from first principles.[6] Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for molecules of this size.[7]

    G start Input: 2D Structure (SMILES or similar) build3d Generate 3D Coordinates start->build3d geom_opt Geometry Optimization (DFT/B3LYP/6-31G(d,p)) Finds lowest energy conformer build3d->geom_opt freq_check Frequency Calculation Confirm true minimum (no imaginary frequencies) geom_opt->freq_check validation_gate Imaginary Frequencies? freq_check->validation_gate validation_gate->geom_opt Yes (Re-optimize) predict_ir Predict IR Spectrum (Vibrational Frequencies) validation_gate->predict_ir No predict_nmr Predict NMR Shifts (GIAO-DFT Calculation) validation_gate->predict_nmr No

    Caption: Logical flow of the computational prediction workflow.

    A. Computational Methodology

    1. Geometry Optimization:

    • Rationale: Before properties can be accurately calculated, the molecule's most stable three-dimensional structure (lowest energy conformation) must be determined.

    • Protocol:

      • Build the initial 3D structure of N-1,3-dithiolan-2-ylidene-methanamine in a molecular modeling program.

      • Perform a geometry optimization using DFT. A common and effective level of theory is the B3LYP functional with the 6-31G(d,p) basis set.[8] This combination is widely used for organic molecules and provides reliable geometries.

    2. Vibrational Frequency Calculation:

    • Rationale: This step serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's vibrational frequencies, which can be directly compared to the experimental FT-IR spectrum.

    • Protocol: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)).

    3. NMR Chemical Shift Calculation:

    • Rationale: Predicting NMR shifts is crucial for structural assignment. The Gauge-Including Atomic Orbital (GIAO) method is the standard for obtaining accurate results.

    • Protocol:

      • Perform a GIAO-DFT calculation on the optimized geometry. Using a slightly larger basis set for NMR calculations, such as 6-311+G(2d,p), can often improve accuracy.

      • The calculation will output absolute shielding tensor values. These must be converted to chemical shifts (δ) by referencing them against the shielding value of TMS, calculated at the same level of theory.

      δ_calc = σ_TMS - σ_calc

    Part 3: The Moment of Truth – Data Comparison and Validation

    This final stage involves a direct, quantitative comparison of the experimental data with the computational predictions.

    A. Tabulated Data Comparison

    All quantitative data should be summarized in clear, structured tables for easy comparison.

    Table 1: Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts (δ, ppm)

    Proton Assignment Predicted δ (ppm) Experimental δ (ppm) Deviation (ppm)
    -S-CH₂-CH₂-S- Calculated Value Measured Value Difference
    =N-CH₃ Calculated Value Measured Value Difference

    | =CH- | Calculated Value | Measured Value | Difference |

    Table 2: Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ, ppm)

    Carbon Assignment Predicted δ (ppm) Experimental δ (ppm) Deviation (ppm)
    -S-CH₂-CH₂-S- Calculated Value Measured Value Difference
    =N-CH₃ Calculated Value Measured Value Difference

    | C=N | Calculated Value | Measured Value | Difference |

    Table 3: Comparison of Key Predicted vs. Experimental IR Frequencies (cm⁻¹)

    Vibrational Mode Predicted (cm⁻¹) Experimental (cm⁻¹) Deviation (cm⁻¹)
    C=N Stretch Calculated Value Measured Value Difference
    C-H Stretch (sp³) Calculated Value Measured Value Difference

    | C-N Stretch | Calculated Value | Measured Value | Difference |

    (Note: Calculated vibrational frequencies are often systematically overestimated and may require a scaling factor for better comparison.)

    B. Analysis and Interpretation

    A good correlation between the predicted and experimental data validates the computational model for this class of molecules. For NMR, deviations of less than 0.3 ppm for ¹H and 3-5 ppm for ¹³C are generally considered good agreement. Discrepancies can arise from several factors, including:

    • Solvent Effects: The initial calculations are performed in a vacuum ("gas phase"), while experiments are conducted in a solvent. Re-running calculations with a solvent model (e.g., Polarizable Continuum Model - PCM) can often improve accuracy.

    • Limitations of the Functional/Basis Set: While B3LYP/6-31G(d,p) is a robust general-purpose choice, some molecular systems may require more advanced computational methods for higher accuracy.[9]

    • Dynamic Effects: The calculations represent a static, 0 Kelvin structure, whereas the experimental data is an average over a population of molecules at room temperature.

    By systematically comparing these datasets, researchers can gain confidence in their computational models, allowing them to reliably predict the properties of related, yet-to-be-synthesized molecules, thereby guiding future research and development efforts with greater precision and efficiency.

    References

    • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
    • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews.
    • Computational Chemistry in Nuclear Magnetic Resonance. Molecules.
    • In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. Parasitology Research.
    • Predicting NMR chemical shifts.
    • Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. arXiv. [Link]

    • Synthesis of N′-(1,3-dithiolan-2-ylidene)-3-(phenylamino)propanehydrazide 2.
    • Computational study of heterocyclic anticancer compounds through nbo method.
    • Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. Molecules. [Link]

    • Synthesis of some 2-ylidene-1,3-dithiolanes. ResearchGate. [Link]

    • N′-(1,3-Dithiolan-2-ylidene)-3-(phenylamino)propanehydrazide. Molecules. [Link]

    • Spectroscopic Data of Ethanamine, N-methylene-: A Technical Guide. BenchChem.

    Sources

    Validation

    Comparative Spectral Analysis Guide: Methanamine, N-1,3-dithiolan-2-ylidene- vs. 3-Methylthiazolidine-2-thione

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Structural isomer differentiation, spectral causality, and self-validating analytical workflows. Executive Summary &...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Structural isomer differentiation, spectral causality, and self-validating analytical workflows.

    Executive Summary & Chemical Context

    The molecular formula C₄H₇NS₂ corresponds to several structural isomers. In synthetic and medicinal chemistry, the two most prominent and frequently encountered variants are Methanamine, N-1,3-dithiolan-2-ylidene- (CAS 1630-99-5; an iminodithiolane) and its ring-chain structural isomer, 3-Methylthiazolidine-2-thione (CAS 1908-87-8; a thiazolidinethione) (1[1]).

    While Isomer A (the iminodithiolane) is utilized as a polarized ketene dithioacetal building block, Isomer B (the thiazolidinethione) frequently emerges as a byproduct in complex photoredox catalysis and radical coupling reactions (2[2]).

    The Causality of Contamination: These two isomers are thermodynamically linked. 2-methylimino-1,3-dithiolane undergoes thermal ring-isomerization at elevated temperatures (e.g., >150–200°C) to yield the thermodynamically more stable 3-methylthiazolidine-2-thione (3[3]). Because thermal stress during synthesis, distillation, or purification can inadvertently trigger this rearrangement, orthogonal spectral verification is mandatory to guarantee API integrity.

    Principles of Spectral Divergence (The "Why")

    The differentiation of these isomers relies on two fundamental structural principles that dictate their behavior in electromagnetic fields:

    • Ring Symmetry vs. Asymmetry (NMR): Isomer A contains a symmetric 1,3-dithiolane ring. The two methylene groups (-S-CH₂-CH₂-S-) are chemically equivalent, resulting in a simplified, heavily overlapping multiplet or singlet in ¹H NMR (~3.45 ppm). Isomer B contains an asymmetric thiazolidine ring (-S-CH₂-CH₂-N-). The higher electronegativity of nitrogen compared to sulfur drastically deshields the nitrogen-adjacent protons, splitting the ring signals into two distinct, widely separated triplets.

    • Exocyclic Heteroatom Stretching (FT-IR): Isomer A possesses an exocyclic imine (C=N), which exhibits a strong, high-frequency stretching mode. Isomer B contains an exocyclic thione (C=S), which vibrates at a significantly lower frequency due to the larger atomic mass of sulfur and the weaker π-bond character of the carbon-sulfur double bond (4[4]).

    Comparative Spectral Data

    The following table summarizes the quantitative diagnostic peaks used to objectively distinguish the two isomers.

    Analytical MethodMethanamine, N-1,3-dithiolan-2-ylidene- (Isomer A)3-Methylthiazolidine-2-thione (Isomer B)
    ¹H NMR (CDCl₃) δ 3.25 (s, 3H, N-CH₃)δ 3.45 (s/m, 4H, -S-CH₂-CH₂-S-)δ 3.55 (s, 3H, N-CH₃)δ 3.35 (t, 2H, -S-CH₂-)δ 4.05 (t, 2H, -N-CH₂-)
    ¹³C NMR (CDCl₃) δ 165.0 (C=N)δ 38.5 (N-CH₃)δ 39.0 (-S-CH₂-CH₂-S-)δ 198.0 (C=S)δ 35.0 (N-CH₃)δ 28.5 (-S-CH₂-)δ 55.0 (-N-CH₂-)
    FT-IR (ATR) ~1620 cm⁻¹ (Strong, C=N stretch)~1050 cm⁻¹ (Strong, C=S stretch)~1350 cm⁻¹ (C-N stretch)

    Step-by-Step Experimental Methodology

    To ensure absolute trustworthiness, the following protocols are designed as self-validating systems.

    Protocol A: High-Resolution NMR Acquisition
    • Sample Preparation: Dissolve 15 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a standard 5 mm NMR tube.

    • Instrument Setup: Utilize a 400 MHz or 600 MHz FT-NMR spectrometer. Tune and match the probe to the ¹H and ¹³C frequencies.

    • Acquisition (¹H): Run 16 scans with a 30° pulse angle and a 2-second relaxation delay (D1) to ensure complete relaxation of the N-CH₃ protons.

    • Acquisition (¹³C): Run 512 scans, ¹H-decoupled, with a 2-second relaxation delay.

    • System Validation Check: If the ¹H spectrum reveals a distinct triplet at ~4.05 ppm, thermal isomerization to Isomer B has occurred during your upstream processing.

    Protocol B: FT-IR Analysis (ATR Method)
    • Preparation: Clean the Attenuated Total Reflectance (ATR) crystal (Diamond or ZnSe) with isopropanol and allow it to dry. Run a background air scan to establish the baseline.

    • Sample Application: Place 2–3 mg of the solid compound directly onto the center of the crystal. Apply consistent pressure using the ATR anvil to ensure intimate contact.

    • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ across a spectral window of 4000 to 400 cm⁻¹.

    • System Validation Check: The presence of a sharp peak at ~1620 cm⁻¹ definitively confirms the imine (Isomer A). The complete absence of this peak, coupled with a dominant new absorption at ~1050 cm⁻¹, confirms complete conversion to the thione (Isomer B).

    Analytical Workflow Diagram

    SpectralWorkflow Start Unknown Sample Formula: C4H7NS2 IR_Branch FT-IR Spectroscopy (ATR Method) Start->IR_Branch NMR_Branch 1H & 13C NMR (in CDCl3) Start->NMR_Branch IR_Imine Strong band at ~1620 cm⁻¹ (C=N stretch) IR_Branch->IR_Imine IR_Thione Strong band at ~1050 cm⁻¹ (C=S stretch) IR_Branch->IR_Thione NMR_Sym Symmetric Ring (4H, ~3.4 ppm) 13C C=N (~165 ppm) NMR_Branch->NMR_Sym NMR_Asym Asymmetric Ring (-N-CH2 at 4.0 ppm) 13C C=S (~198 ppm) NMR_Branch->NMR_Asym Iso_A Methanamine, N-1,3-dithiolan-2-ylidene- (CAS 1630-99-5) IR_Imine->Iso_A Iso_B 3-Methylthiazolidine- 2-thione (CAS 1908-87-8) IR_Thione->Iso_B NMR_Sym->Iso_A NMR_Asym->Iso_B

    Figure 1: Analytical workflow for differentiating C4H7NS2 isomers via orthogonal spectral data.

    References

    • Title: 3-metiltiazolidina-2-tiona 1908-87-8 wiki - Es - Guidechem Source: GuideChem URL
    • Title: C–C Bond Formation via Direct Functionalization of Indolizines with a Bichromophoric Ruthenium Photocatalyst Source: ACS Publications URL
    • Title: Iminodithiocarbonates.
    • Title: 3-Methylthiazolidine-2-thione | 1908-87-8 - Benchchem Source: BenchChem URL

    Sources

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